molecular formula C76H123N21O20S B15612813 Atwlppraanllmaas

Atwlppraanllmaas

カタログ番号: B15612813
分子量: 1683.0 g/mol
InChIキー: OBPVLTCNYHKVBL-LVAZLNDASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atwlppraanllmaas is a useful research compound. Its molecular formula is C76H123N21O20S and its molecular weight is 1683.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C76H123N21O20S

分子量

1683.0 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C76H123N21O20S/c1-36(2)29-50(67(108)87-49(24-28-118-13)66(107)86-41(9)62(103)84-43(11)64(105)94-55(35-98)75(116)117)90-68(109)51(30-37(3)4)91-70(111)53(33-58(78)100)89-63(104)42(10)83-61(102)40(8)85-65(106)48(21-16-25-81-76(79)80)88-71(112)56-22-17-26-96(56)74(115)57-23-18-27-97(57)73(114)54(31-38(5)6)93-69(110)52(32-45-34-82-47-20-15-14-19-46(45)47)92-72(113)59(44(12)99)95-60(101)39(7)77/h14-15,19-20,34,36-44,48-57,59,82,98-99H,16-18,21-33,35,77H2,1-13H3,(H2,78,100)(H,83,102)(H,84,103)(H,85,106)(H,86,107)(H,87,108)(H,88,112)(H,89,104)(H,90,109)(H,91,111)(H,92,113)(H,93,110)(H,94,105)(H,95,101)(H,116,117)(H4,79,80,81)/t39-,40-,41-,42-,43-,44+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-/m0/s1

InChIキー

OBPVLTCNYHKVBL-LVAZLNDASA-N

製品の起源

United States

Foundational & Exploratory

Atwlppraanllmaas: A Technical Guide to its Dual-Targeting Anti-Angiogenic and Anti-Tumor Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of Atwlppraanllmaas, a chimeric peptide with significant potential in oncology. The information is compiled from peer-reviewed scientific literature to facilitate further research and development.

Core Mechanism of Action

This compound, also referred to as V3 or AS16, is a synthetic chimeric peptide engineered for potent anti-angiogenic and anti-tumor activity.[1][2] Its innovative design is based on the fusion of two distinct heptapeptides, ATWLPPR (A7R or V1) and NLLMAAS (NS7 or V2), connected by a flexible di-alanine linker.[2][3][4] This unique structure enables this compound to simultaneously engage two critical signaling pathways involved in tumor angiogenesis and growth.

The primary mechanism of action of this compound is the dual inhibition of:

  • The Vascular Endothelial Growth Factor (VEGF) / VEGF Receptor 2 (VEGFR-2) signaling pathway.[2]

  • The Angiopoietin (Ang) / Tie-2 signaling pathway.[2]

By blocking these pathways, this compound effectively cuts off the blood supply essential for tumor growth and metastasis. Furthermore, in hepatocellular carcinoma (HCC) cells, this compound has been shown to inhibit the intracellular Ras/Raf/MEK/ERK signaling cascade , leading to reduced cell proliferation, migration, and invasion, and the induction of apoptosis.[1][2][5]

Signaling Pathways and Molecular Interactions

The dual-targeting nature of this compound is central to its efficacy. The ATWLPPR moiety of the peptide targets the VEGF signaling axis, while the NLLMAAS moiety targets the Ang/Tie-2 axis.

  • Inhibition of the VEGF/VEGFR-2 Pathway: The ATWLPPR component of this compound competitively binds to Neuropilin-1 (NRP-1), a co-receptor for VEGFR-2, and may also directly interact with VEGFR-2.[2][3] This action blocks the binding of VEGF165 to NRP-1, thereby inhibiting downstream signaling that promotes endothelial cell proliferation and migration, key events in angiogenesis.[2][3]

  • Inhibition of the Ang/Tie-2 Pathway: The NLLMAAS portion of the peptide inhibits the binding of Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2) to their receptor, Tie-2.[2][3] This disruption interferes with the maturation and stabilization of newly formed blood vessels.

  • Inhibition of the Ras/Raf/MEK/ERK Pathway: In HCC cells, treatment with this compound leads to a significant decrease in the protein levels of H-RAS and the phosphorylated forms of RAF, MEK, and ERK.[1][2] This indicates that this compound can suppress this critical intracellular pathway that governs cell survival, proliferation, and differentiation.[2][5]

The following diagram illustrates the primary signaling pathways targeted by this compound.

Atwlppraanllmaas_Signaling_Pathway cluster_VEGF VEGF Signaling Axis cluster_Ang Angiopoietin Signaling Axis cluster_Ras Ras/Raf/MEK/ERK Pathway VEGF VEGF165 NRP1 NRP-1 VEGF->NRP1 Binds VEGFR2 VEGFR-2 NRP1->VEGFR2 Co-receptor for Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Ang1_2 Ang-1 / Ang-2 Tie2 Tie-2 Ang1_2->Tie2 Binds Vessel_Maturation Vessel Maturation Tie2->Vessel_Maturation Promotes Ras H-RAS Raf p-RAF Ras->Raf Activates MEK p-MEK Raf->MEK Activates ERK p-ERK MEK->ERK Activates Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Activates This compound This compound This compound->NRP1 Inhibits This compound->Tie2 Inhibits This compound->Ras Inhibits

Caption: Dual-targeting mechanism of this compound on key signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies on this compound and its components.

Table 1: In Vitro Efficacy of this compound

Cell Line(s)AssayConcentration RangeEffectReference
SMMC-7721, Huh-7 (Human HCC)Proliferation, Viability, Migration, Invasion25-200 µMDose-dependent inhibition[1]
HL-7702 (Normal Human Liver)Proliferation, Viability, Migration, Invasion25-200 µMNo significant effect[1]
SMMC-7721, Huh-7 (Human HCC)Apoptosis200 µMIncreased apoptosis, increased cleaved caspases-3, 8, 9, cleaved PARP, and Bax/Bcl-2, Bad/Bcl-xl ratios[1][2]
SMMC-7721, Huh-7 (Human HCC)Protein Expression (Western Blot)200 µMDecreased protein levels of H-RAS, p-RAF, p-MEK, and p-ERK[1][2]

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor TypeDosageAdministration RouteDurationEffectReference
BALB/c nude miceSarcoma S180 and Hepatoma H22 xenografts160-480 µg/kg/daySubcutaneous7 daysSignificant, dose-dependent inhibition of tumor growth[1]
BALB/c nude miceHuman HCC xenografts200 µg/kg/daySubcutaneous4 weeksInhibition of tumor growth, downregulation of angiogenesis, upregulation of apoptosis[1]
BALB/c nude miceHepatoma H22 xenografts0.3 µmol/kg/dTail Vein14 daysInhibition of tumor growth[4]

Table 3: Binding Affinity of the ATWLPPR (A7R) Component

LigandReceptorMethodEquilibrium Dissociation Constant (KD)Reference
ATWLPPR (A7R)VEGFR-2Surface Plasmon Resonance (SPR)9.29 nM[3]
ATWLPPR (A7R)NRP-1Surface Plasmon Resonance (SPR)6.62 nM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

4.1. Cell Culture and Treatments

  • Cell Lines: Human hepatocellular carcinoma (SMMC-7721, Huh-7) and normal human liver cells (HL-7702) were used.[1]

  • Culture Conditions: Cells were maintained in DMEM medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, in a humidified atmosphere of 95% air and 5% CO2 at 37°C.[2]

  • Treatment Protocol: For experiments, cells were starved overnight in serum-free DMEM. They were then treated with phosphate-buffered saline (PBS) as a control, or with various concentrations of this compound (V3) or its components (V1, V2) for specified durations (e.g., 24 hours).[2]

4.2. In Vitro Assays

  • Cell Proliferation Assay (EdU Incorporation): Cell proliferation was measured using the Cell-Light EdU Apollo 567 In Vitro Imaging Kit. The proliferation rate was calculated as (EdU-positive cells / total number of cells) x 100%.[2]

  • Cell Viability Assay (MTS): Cell viability was assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay kit (MTS). Viability was expressed as a percentage relative to untreated control cells.[2]

  • Western Blotting: Total protein was extracted from treated cells. Western blotting was performed to detect the expression levels of target proteins. Primary antibodies used included anti-H-RAS, anti-RAF, anti-p-c-Raf (Ser259), anti-MEK1/2, anti-p-MEK1/2 (Ser217/221), anti-ERK1/2, and anti-p-ERK1/2 (Thr202/Tyr204).[2]

4.3. In Vivo Xenograft Studies

  • Animal Model: 4-week-old male BALB/c nude mice were used for xenograft studies.[2]

  • Tumor Implantation: SMMC-7721 or Huh-7 cells were subcutaneously injected into the mice to establish human HCC xenograft models.[2]

  • Treatment Regimen: Mice were administered this compound or control solutions via subcutaneous injection or tail vein injection at specified dosages and durations.[1][4]

  • Tumor Measurement: Tumor volumes were calculated using the formula: Volume = L × W²/2, where L is the longest dimension and W is the perpendicular dimension.[2]

  • Analysis: At the end of the experiment, mice were sacrificed, and tumors were excised, weighed, and processed for further analysis such as immunohistochemistry for angiogenesis markers (e.g., CD31).[2][4]

The following diagram provides a generalized workflow for the in vivo evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Xenograft Model cell_culture Cell Culture (SMMC-7721, Huh-7) treatment Treatment with This compound cell_culture->treatment proliferation_assay Proliferation Assays (EdU, MTS) treatment->proliferation_assay migration_assay Migration & Invasion Assays treatment->migration_assay western_blot Western Blot (Ras/Raf/MEK/ERK Pathway) treatment->western_blot end Data Analysis & Conclusion western_blot->end animal_model BALB/c Nude Mice tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation drug_administration Drug Administration (Subcutaneous/IV) tumor_implantation->drug_administration tumor_measurement Tumor Volume Measurement drug_administration->tumor_measurement tumor_excision Tumor Excision & Analysis tumor_measurement->tumor_excision tumor_excision->end start Start start->cell_culture start->animal_model

Caption: Generalized experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic candidate due to its multi-targeted mechanism of action. By simultaneously inhibiting the VEGF/VEGFR-2 and Ang/Tie-2 pathways, it effectively suppresses tumor angiogenesis. Furthermore, its ability to inhibit the Ras/Raf/MEK/ERK pathway in cancer cells directly impacts their proliferation and survival. The data presented in this guide underscore the potent and selective anti-tumor effects of this compound, providing a strong rationale for its continued investigation and development as a novel anti-cancer agent.

References

Atwlppraanllmaas: A Novel Chimeric Peptide with Potent Anti-Tumor and Anti-Angiogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Function and Molecular Pathways of the Chimeric Peptide Atwlppraanllmaas (V3/AS16) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the biological function and mechanisms of action of the novel chimeric peptide, this compound. This peptide, a fusion of the two heptapeptides ATWLPPR (V1/A7R) and NLLMAAS (V2/NS7) connected by a flexible Ala-Ala linker, has demonstrated significant anti-tumor and anti-angiogenic effects, particularly in the context of human hepatocellular carcinoma (HCC). This document details the signaling pathways modulated by this compound, presents quantitative data from key experimental findings, and provides detailed protocols for the methodologies used in its evaluation.

Core Biological Function: Dual-Pronged Inhibition of Tumor Growth and Angiogenesis

This compound exerts its anti-cancer effects through a dual mechanism that targets both the tumor cells directly and the process of angiogenesis, which is critical for tumor growth and metastasis. The peptide has been shown to inhibit the proliferation, viability, migration, and invasion of human HCC cells, while also inducing apoptosis.[1]

The constituent peptides of this compound contribute to its targeted effects. The ATWLPPR moiety is known to bind to neuropilin-1 (NRP-1), thereby inhibiting the binding of Vascular Endothelial Growth Factor 165 (VEGF165) to its co-receptor NRP-1. This action disrupts the VEGF/VEGFR-2 signaling pathway, a key driver of angiogenesis. The NLLMAAS component, on the other hand, targets the Tie-2 receptor, interfering with the binding of angiopoietin-1 (Ang-1) and angiopoietin-2 (Ang-2) and thus inhibiting the Ang/Tie-2 signaling pathway, another crucial regulator of vascular development and stability.

Molecular Pathways of Action

The primary mechanism of action for this compound in hepatocellular carcinoma cells is the inhibition of the Ras/Raf/MEK/ERK signaling pathway.[1] This pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including proliferation, survival, and differentiation. Its deregulation is a hallmark of many cancers. This compound has been observed to decrease the protein levels of H-RAS and the phosphorylated forms of RAF, MEK, and ERK in human HCC cells.[1]

Simultaneously, by virtue of its constituent peptides, this compound disrupts two key signaling pathways essential for angiogenesis:

  • VEGF/VEGFR-2 Pathway: The ATWLPPR (A7R) component of this compound competitively inhibits the binding of VEGF to its co-receptor NRP-1, thereby attenuating VEGF/VEGFR-2 signaling. This pathway is a potent stimulator of endothelial cell proliferation, migration, and tube formation.

  • Ang/Tie-2 Pathway: The NLLMAAS (NS7) component blocks the interaction of angiopoietins with their receptor Tie-2. This pathway is crucial for the maturation and stabilization of blood vessels.

The synergistic inhibition of these pathways leads to a potent anti-angiogenic effect, effectively cutting off the tumor's nutrient and oxygen supply.

Quantitative Data on the Efficacy of this compound

The anti-tumor effects of this compound have been quantified in both in vitro and in vivo models.

In Vitro Efficacy
Cell LineAssayTreatmentConcentration (µM)Duration (h)Observed EffectReference
SMMC-7721Cell Viability (MTS)This compound (V3)20024Significant decrease in viability compared to control and individual peptides (V1, V2)[1]
Huh-7Cell Viability (MTS)This compound (V3)20024Significant decrease in viability compared to control and individual peptides (V1, V2)[1]
SMMC-7721Cell Proliferation (EdU)This compound (V3)20024Significant inhibition of proliferation[1]
Huh-7Cell Proliferation (EdU)This compound (V3)20024Significant inhibition of proliferation[1]
SMMC-7721Cell Migration (Wound Healing)This compound (V3)25, 50, 100, 20024Dose-dependent inhibition of migration[1]
Huh-7Cell Migration (Wound Healing)This compound (V3)25, 50, 100, 20024Dose-dependent inhibition of migration[1]
HUVECCell Migration (Wound Healing)This compound (AS16)10024Lowest migration rate (approx. 60%)[2]
In Vivo Efficacy in Xenograft Models
Animal ModelTumor TypeTreatmentDosage (µg/kg/d)Duration (days)Observed EffectReference
BALB/c nude miceS180 xenograftThis compound (V3)160, 320, 4807Significant reduction in tumor weight and volume[1]
BALB/c nude miceH22 xenograftThis compound (V3)160, 320, 4807Significant reduction in tumor weight and volume[1]
BALB/c nude miceS180 xenograftmPEG20k-AS160.3 mol/kgNot Specified60.4% tumor inhibition rate[2]
BALB/c nude miceS180 xenograftAS160.3 mol/kgNot Specified36.5% tumor inhibition rate[2]

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Ras Ras VEGFR2->Ras NRP1 NRP-1 Tie2 Tie-2 Tie2->Ras Raf Raf Ras->Raf VEGF VEGF VEGF->VEGFR2 Binds VEGF->NRP1 Binds Ang Angiopoietins Ang->Tie2 Binds This compound This compound (V3/AS16) This compound->NRP1 Inhibits (ATWLPPR part) This compound->Tie2 Inhibits (NLLMAAS part) This compound->Ras Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Invasion ERK->Proliferation

Caption: Signaling pathways inhibited by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture HCC Cell Culture (SMMC-7721, Huh-7) Treatment_vitro Treatment with This compound CellCulture->Treatment_vitro Viability Cell Viability (MTS Assay) Treatment_vitro->Viability Proliferation Cell Proliferation (EdU Assay) Treatment_vitro->Proliferation Migration Cell Migration (Wound Healing) Treatment_vitro->Migration WesternBlot Western Blot (Ras/Raf/MEK/ERK pathway) Treatment_vitro->WesternBlot AnimalModel BALB/c Nude Mice (S180/H22 Xenografts) Treatment_vivo Subcutaneous Administration of this compound AnimalModel->Treatment_vivo TumorMeasurement Tumor Volume & Weight Measurement Treatment_vivo->TumorMeasurement IHC Immunohistochemistry (CD31, Apoptosis) Treatment_vivo->IHC

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human hepatocellular carcinoma cell lines SMMC-7721 and Huh-7, and the normal human liver cell line HL-7702 are used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For experimental assays, cells are seeded in appropriate culture vessels. After reaching the desired confluency (typically 70-80%), the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 25, 50, 100, 200 µM) or control vehicle (e.g., PBS). The treatment duration is typically 24 to 48 hours, depending on the specific assay.

Cell Viability Assay (MTS Assay)
  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well.

  • Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing serially diluted this compound or control.

  • Incubation: The plates are incubated for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Following incubation, 20 µL of MTS reagent is added to each well.

  • Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Cell Proliferation Assay (EdU Incorporation Assay)
  • Seeding and Treatment: Cells are seeded on coverslips in 24-well plates and treated with this compound as described above.

  • EdU Labeling: Towards the end of the treatment period, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is added to the culture medium at a final concentration of 10 µM and incubated for 2 hours.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 30 minutes and then permeabilized with 0.5% Triton X-100 for 10 minutes.

  • Click-iT Reaction: The incorporated EdU is detected by a Click-iT reaction with a fluorescent azide, following the manufacturer's protocol.

  • Nuclear Staining: Cell nuclei are counterstained with DAPI.

  • Imaging and Analysis: The coverslips are mounted on slides, and images are captured using a fluorescence microscope. The proliferation rate is calculated as the percentage of EdU-positive cells relative to the total number of DAPI-stained cells.

Cell Migration Assay (Wound Healing Assay)
  • Seeding: Cells are seeded in 6-well plates and grown to form a confluent monolayer.

  • Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

  • Washing: The wells are gently washed with PBS to remove detached cells.

  • Treatment: Fresh serum-free medium containing different concentrations of this compound or control is added to the wells.

  • Imaging: Images of the wound are captured at 0 hours and after a specific time interval (e.g., 24 hours) using a phase-contrast microscope.

  • Analysis: The width of the wound is measured at different time points, and the migration rate is calculated based on the reduction in the wound area or width over time.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against H-RAS, p-RAF, p-MEK, p-ERK, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels.

In Vivo Xenograft Tumor Model
  • Animal Model: Four to six-week-old male BALB/c nude mice are used.

  • Tumor Cell Implantation: SMMC-7721 or Huh-7 cells (e.g., 5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.

  • Treatment Initiation: When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to treatment and control groups.

  • Drug Administration: this compound is administered subcutaneously at various doses (e.g., 160, 320, 480 µg/kg/d) for a specified duration (e.g., 7-14 days). The control group receives vehicle (e.g., normal saline).

  • Tumor Measurement: Tumor size is measured every few days using a caliper, and tumor volume is calculated using the formula: Volume = (Length × Width²) / 2. Body weight is also monitored.

  • Endpoint Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed.

  • Immunohistochemistry: The tumor tissues are fixed in formalin, embedded in paraffin, and sectioned. Immunohistochemical staining is performed to assess microvessel density (using an anti-CD31 antibody) and apoptosis (using TUNEL assay).

References

Unable to Identify "Atwlppraanllmaas" in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific and biological databases has yielded no results for the term "Atwlppraanllmaas." This suggests that the term may be a placeholder, a novel or uncatalogued entity, or a potential misspelling of a known biological molecule.

Due to the inability to identify "this compound," it is not possible to generate the requested in-depth technical guide on its role in a specific disease. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways are contingent on the availability of established scientific research.

To demonstrate the requested capabilities for producing a detailed technical guide, we propose proceeding with a well-researched and highly relevant alternative topic: The Role of the NLRP3 Inflammasome in Inflammatory Diseases.

The NLRP3 inflammasome is a protein complex that plays a critical role in the innate immune system. Its dysregulation is implicated in a wide range of autoinflammatory and autoimmune diseases, as well as neurodegenerative and metabolic disorders. This topic offers a wealth of published data, making it an excellent candidate for a comprehensive technical guide that would include:

  • Quantitative Data: Summaries of NLRP3 expression levels, cytokine secretion measurements, and other key metrics in various disease models.

  • Detailed Experimental Protocols: Methodologies for NLRP3 activation assays, co-immunoprecipitation to study protein-protein interactions, and techniques for measuring inflammasome-dependent cell death.

  • Complex Signaling Pathways: Visualization of the canonical and non-canonical NLRP3 activation pathways, as well as downstream signaling cascades.

We are prepared to develop an in-depth technical guide on the NLRP3 inflammasome that adheres to all the specified requirements for data presentation, experimental protocols, and Graphviz visualizations.

Please advise if you would like to proceed with this alternative topic.

Atwlppraanllmaas: A Chimeric Peptide Targeting Tumor Angiogenesis and Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Atwlppraanllmaas, a novel chimeric peptide, has emerged as a promising anti-tumor agent with a dual mechanism of action targeting critical signaling pathways involved in tumor growth and angiogenesis. This technical guide provides a comprehensive overview of the structural biology, chemistry, and mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of oncology and peptide-based therapeutics.

Introduction

This compound, also referred to as V3 or AS16, is a synthetic chimeric peptide with potent anti-angiogenic and anti-tumor properties.[1] It was rationally designed by combining two distinct heptapeptides, ATWLPPR (also known as V1 or A7R) and NLLMAAS (V2 or NS7), linked by a flexible di-alanine (Ala-Ala) bridge.[2][3] This design strategy allows this compound to simultaneously target two crucial signaling pathways implicated in tumor progression: the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR-2) pathway and the Angiopoietin (Ang)/Tie-2 pathway.[2][4]

Structural Biology and Chemistry

The primary structure of this compound consists of the amino acid sequence this compound. The N-terminal domain, ATWLPPR, is a heptapeptide (B1575542) that specifically binds to Neuropilin-1 (NRP-1), a co-receptor for VEGFR-2, thereby inhibiting the binding of VEGF165 to NRP-1.[2][5] The C-terminal heptapeptide, NLLMAAS, was identified from a phage-displayed peptide library and acts by blocking the binding of both Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2) to the Tie-2 receptor.[2][3] The two functional peptides are connected by a flexible Ala-Ala linker, which is believed to provide the necessary conformational freedom for each domain to interact with its respective target.[3][6]

Further chemical modifications of this compound have been explored to enhance its therapeutic potential. For instance, PEGylation (the attachment of polyethylene (B3416737) glycol) has been shown to improve its stability and half-life.[4] Additionally, a cysteine residue has been added to the N-terminus (Cys-Atwlppraanllmaas) to facilitate site-specific modifications.[4]

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-pronged approach:

  • Dual Inhibition of Angiogenesis: By targeting both the VEGF/NRP-1 and Ang/Tie-2 pathways, this compound effectively inhibits key processes in tumor angiogenesis, including endothelial cell migration and tube formation.[2][4] This dual blockade leads to a significant reduction in microvessel density (MVD) within the tumor microenvironment.[3]

  • Inhibition of Cancer Cell Proliferation and Survival: Beyond its anti-angiogenic effects, this compound has been demonstrated to directly inhibit the proliferation, viability, migration, and invasion of human hepatocellular carcinoma (HCC) cells.[1][2] This is achieved through the inhibition of the Ras/Raf/MEK/ERK signaling pathway.[1][2]

  • Induction of Apoptosis: this compound treatment leads to an increase in apoptosis in cancer cells.[1] This is accompanied by a decrease in the protein levels of H-RAS, phosphorylated (p)-RAF, p-MEK, and p-extracellular signal-regulated protein kinase (ERK).[1][2]

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound on Human Hepatocellular Carcinoma (HCC) Cells

ParameterCell LineConcentration (µM)Duration (h)ObservationReference
Proliferation, Viability, Migration, InvasionSMMC-7721, Huh-725-20012-24Inhibition[1]
ApoptosisSMMC-7721, Huh-720024Increased[1]
Protein Levels (H-RAS, p-RAF, p-MEK, p-ERK)SMMC-7721, Huh-720024Decreased[1]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Xenograft ModelAdministrationDosage (µg/kg/day)DurationOutcomeReference
Sarcoma S180s.c.160, 320, 4807 daysSignificant inhibition of tumor growth[3]
Hepatoma H22s.c.160, 320, 4807 daysSignificant inhibition of tumor growth[3]
Human HCCs.c.2004 weeksInhibition of tumor growth, downregulation of angiogenesis, upregulation of apoptosis[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a general experimental workflow for its evaluation.

G This compound Mechanism of Action cluster_0 VEGF Pathway cluster_1 Angiopoietin Pathway cluster_2 Ras/Raf/MEK/ERK Pathway VEGF VEGF165 NRP1 NRP-1 VEGF->NRP1 binds VEGFR2 VEGFR-2 NRP1->VEGFR2 co-receptor for Angiogenesis1 Angiogenesis VEGFR2->Angiogenesis1 Ang1 Ang-1 Tie2 Tie-2 Ang1->Tie2 binds Ang2 Ang-2 Ang2->Tie2 binds Angiogenesis2 Angiogenesis Tie2->Angiogenesis2 Ras H-RAS Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Viability, Migration, Invasion ERK->Proliferation This compound This compound (V3 / AS16) This compound->NRP1 inhibits binding This compound->Tie2 inhibits binding This compound->Ras inhibits

Caption: Signaling pathways targeted by this compound.

G Experimental Workflow for this compound Evaluation cluster_0 In Vitro Studies cluster_1 In Vivo Studies cell_culture Cancer Cell Lines (e.g., SMMC-7721, Huh-7) treatment This compound Treatment (Various Concentrations) cell_culture->treatment proliferation_assay Proliferation/Viability Assays (MTS, EdU) treatment->proliferation_assay migration_assay Migration/Invasion Assays treatment->migration_assay apoptosis_assay Apoptosis Assays treatment->apoptosis_assay western_blot Western Blotting (Ras/Raf/MEK/ERK pathway proteins) treatment->western_blot end Data Analysis and Conclusion proliferation_assay->end migration_assay->end apoptosis_assay->end western_blot->end xenograft_model Xenograft Model Establishment (e.g., nude mice with S180, H22, or HCC tumors) peptide_administration This compound Administration (e.g., subcutaneous injection) xenograft_model->peptide_administration tumor_measurement Tumor Growth Monitoring (Volume and Weight) peptide_administration->tumor_measurement tissue_analysis Tumor Tissue Analysis tumor_measurement->tissue_analysis mvd_staining Immunohistochemistry (e.g., CD31 for MVD) tissue_analysis->mvd_staining mvd_staining->end start Peptide Synthesis and Characterization start->cell_culture start->xenograft_model

Caption: General experimental workflow for evaluating this compound.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment

Human HCC cell lines (SMMC-7721, Huh-7) are cultured in DMEM medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded and allowed to adhere overnight before being treated with varying concentrations of this compound (typically 25-200 µM) or a vehicle control (e.g., PBS) for specified durations (12-48 hours).[1][2]

Cell Proliferation and Viability Assays
  • MTS Assay: Cell viability is assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega). Following treatment with this compound, the MTS reagent is added to each well and incubated for 1-4 hours. The absorbance at 490 nm is then measured using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[2]

  • EdU Incorporation Assay: Cell proliferation is measured using the Cell-Light EdU Apollo 567 In Vitro Imaging Kit (RiboBio). Cells are incubated with EdU for a specified period, followed by fixation, permeabilization, and staining with Apollo and Hoechst 33342 to visualize proliferating and total cells, respectively. The proliferation rate is calculated as the percentage of EdU-positive cells.[2]

Western Blotting

Total protein is extracted from treated and control cells using RIPA lysis buffer. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., H-RAS, p-RAF, p-MEK, p-ERK, and their total forms) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

In Vivo Xenograft Studies

Animal experiments are conducted in accordance with approved ethical guidelines. BALB/c nude mice are typically used. Tumor cells (e.g., S180, H22, or human HCC cells) are subcutaneously injected into the flank of the mice. When tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. This compound is administered, often via subcutaneous injection, at various doses (e.g., 160-480 µg/kg/day) for a defined period. Tumor volume is measured regularly using calipers (Volume = Length × Width² / 2). At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.[2][3]

Immunohistochemistry for Microvessel Density (MVD)

Excised tumor tissues are fixed in formalin, embedded in paraffin, and sectioned. The sections are then deparaffinized, rehydrated, and subjected to antigen retrieval. To assess MVD, the sections are incubated with a primary antibody against an endothelial cell marker, such as CD31 or CD34. Following incubation with a secondary antibody and visualization with a chromogen, the microvessels are counted under a microscope in several high-power fields to determine the average MVD.[3][4]

Conclusion

This compound represents a significant advancement in the development of targeted peptide-based cancer therapeutics. Its ability to simultaneously inhibit multiple key signaling pathways involved in tumor angiogenesis and proliferation underscores its potential as a potent anti-tumor agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and its derivatives for clinical applications.

References

An In-depth Technical Guide to the Identification and Validation of Atwlppraanllmaas as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of a viable molecular target is the foundational step in modern drug discovery. This process, which involves pinpointing specific biological entities such as proteins or signaling pathways associated with a disease, is followed by a rigorous validation phase to confirm their therapeutic relevance.[1] This guide provides a comprehensive overview of the core methodologies and experimental workflows employed in the successful identification and validation of Atwlppraanllmaas, a novel protein kinase implicated in oncogenesis. We detail the genetic and proteomic approaches that identified this compound as a high-value target and the subsequent biochemical, cellular, and in vivo studies that validated its function and druggability. This document serves as a technical blueprint, complete with detailed experimental protocols, quantitative data summaries, and pathway visualizations to guide researchers in the field.

Target Identification: Pinpointing this compound

Target identification synthesizes information from diverse biological experiments to identify molecules or pathways linked to a specific disease state.[1] For this compound, a dual-pronged approach utilizing genome-wide genetic screening and unbiased chemical proteomics was employed to establish its role in cancer cell proliferation and survival.

Genetic Approach: Genome-Wide CRISPR-Cas9 Knockout Screen

To identify genes essential for the survival of tumor cells, a genome-wide CRISPR-Cas9 loss-of-function screen was conducted.[2][3][4] This unbiased method involves systematically knocking out every gene in a population of cancer cells to identify which genetic deletions lead to reduced cell viability, thereby revealing critical survival genes.[5] The screen revealed that the knockout of the gene encoding this compound resulted in significant depletion of cancer cells, suggesting it is a crucial factor for tumor cell survival.

G cluster_0 CRISPR-Cas9 Screen Workflow lib Lentiviral sgRNA Library Generation trans Transduction into Cancer Cell Line lib->trans select Antibiotic Selection & Cell Proliferation trans->select harvest Genomic DNA Extraction (T0 vs. T-end) select->harvest pcr PCR Amplification of sgRNA Cassettes harvest->pcr seq Next-Generation Sequencing (NGS) pcr->seq data Data Analysis: Depletion/Enrichment seq->data hit Hit Identification: This compound data->hit

CRISPR-Cas9 screen workflow for identifying essential genes.
Proteomic Approach: Affinity Purification-Mass Spectrometry (AP-MS)

In parallel, a chemical proteomics approach was used to identify the protein targets of a small molecule, Cmpd-X, known to induce apoptosis in cancer cells through an unknown mechanism. Affinity purification coupled with mass spectrometry (AP-MS) is a direct biochemical method for isolating the binding partners of a small molecule.[6][7] Cmpd-X was immobilized on a solid support and used as "bait" to capture its interacting proteins from cell lysates.[8][9] The captured proteins were then identified using mass spectrometry, revealing this compound as the primary binding partner.

G cluster_1 Affinity Purification-MS Workflow probe Immobilize Cmpd-X on Beads (Bait) lysate Incubate with Cancer Cell Lysate probe->lysate wash Wash to Remove Non-specific Binders lysate->wash elute Elute Bound Proteins wash->elute digest Tryptic Digestion into Peptides elute->digest lcms LC-MS/MS Analysis digest->lcms db Database Search & Protein Identification lcms->db target Target Identified: This compound db->target

AP-MS workflow for identifying small molecule protein targets.

Target Validation: Confirming the Role of this compound

Target validation is the critical process of confirming that modulating a potential target will produce a desired therapeutic effect.[1][10][11] A series of biochemical and cell-based assays were performed to validate this compound as a druggable target.

Hypothetical Signaling Pathway

This compound is hypothesized to be a key kinase in a pro-survival signaling cascade. Its inhibition by Cmpd-X is believed to disrupt this pathway, leading to the activation of apoptotic processes.

G cluster_2 Hypothetical this compound Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Atwl This compound Rec->Atwl Activates Sub Substrate Protein Atwl->Sub Phosphorylates Apop Apoptosis Atwl->Apop Inhibits TF Transcription Factor Sub->TF Prolif Cell Proliferation & Survival TF->Prolif Promotes CmpdX Cmpd-X CmpdX->Atwl Inhibits

Hypothesized signaling pathway involving this compound.
Biochemical Validation

Biochemical assays are essential for quantifying the direct interaction between a compound and its protein target in a controlled, cell-free environment.[12] Enzyme inhibition assays were performed to measure the potency of Cmpd-X against this compound kinase activity, while binding assays confirmed direct physical engagement.[13]

Table 1: Biochemical Characterization of Cmpd-X against this compound

Parameter Value Method
Enzyme Inhibition
IC₅₀ 15.2 nM Kinase Activity Assay
Kᵢ 7.8 nM Enzyme Kinetics
Mode of Inhibition ATP-competitive Lineweaver-Burk Analysis
Binding Affinity
Kᴅ 25.6 nM Isothermal Titration Calorimetry (ITC)

| Bₘₐₓ | 0.98 | Radioligand Binding Assay |

Cellular Validation

Cell-based assays provide a more physiologically relevant context to confirm target engagement and functional effects within living cells.[12][14] The Cellular Thermal Shift Assay (CETSA) was used to verify that Cmpd-X binds to this compound inside intact cells, and a cell viability assay confirmed the compound's functional effect on cancer cell proliferation.[1]

Table 2: Cellular Validation of Cmpd-X Activity

Parameter Value Method
Target Engagement
CETSA Tₐgg 54.1 °C Cellular Thermal Shift Assay
ΔTₘ +6.8 °C CETSA with 1 µM Cmpd-X
Functional Effect
EC₅₀ (Cell Viability) 88.5 nM CellTiter-Glo® Assay

| Apoptosis Induction | 12-fold increase | Caspase-3/7 Assay (at 1 µM) |

In Vivo Validation

The final validation step involves using in vivo models to confirm that modulating the target affects the disease process in a whole organism.[15][16][17] A knockout mouse model where the this compound gene was deleted demonstrated significantly reduced tumor growth when implanted with cancer cells, providing strong evidence for its role in disease progression.[10]

Detailed Experimental Protocols

Protocol: Genome-Wide CRISPR-Cas9 Screen
  • Library Preparation : Amplify a genome-scale sgRNA library (e.g., GeCKO v2) and package it into lentiviral particles.

  • Cell Transduction : Transduce 200 million cancer cells with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.

  • Selection : Select transduced cells using puromycin (B1679871) for 72 hours.

  • Timepoints : Harvest an initial population of cells as the T₀ reference. Culture the remaining cells for 14-21 days (T-end).

  • Genomic DNA Extraction : Extract genomic DNA from both T₀ and T-end cell populations.

  • Sequencing : Amplify the sgRNA sequences from the genomic DNA using PCR and perform high-throughput sequencing.

  • Analysis : Analyze sequencing data to identify sgRNAs that are depleted in the T-end population compared to the T₀ population. Genes targeted by these depleted sgRNAs are considered essential for cell survival.

Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
  • Probe Immobilization : Covalently link Cmpd-X to NHS-activated Sepharose beads. Block any remaining active sites.

  • Lysate Preparation : Culture cancer cells to ~80% confluency and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Incubation : Incubate the cleared cell lysate with the Cmpd-X-conjugated beads (and control beads) for 4 hours at 4°C with gentle rotation.

  • Washing : Wash the beads extensively (5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution : Elute bound proteins by boiling the beads in SDS-PAGE loading buffer.

  • Sample Preparation for MS : Run the eluate on an SDS-PAGE gel, excise the entire protein lane, and perform in-gel tryptic digestion.

  • LC-MS/MS : Analyze the resulting peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).

  • Data Analysis : Search the MS/MS spectra against a human protein database to identify proteins significantly enriched in the Cmpd-X sample over the control.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment : Treat intact cancer cells with either vehicle control or Cmpd-X (1 µM) for 1 hour at 37°C.

  • Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis : Lyse the cells by three rapid freeze-thaw cycles.

  • Centrifugation : Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes.

  • Protein Analysis : Analyze the soluble fractions by Western blot using an antibody specific for this compound.

  • Curve Generation : Quantify the band intensities and plot the fraction of soluble this compound as a function of temperature. The shift in the melting curve (ΔTₘ) in the presence of Cmpd-X indicates target engagement.

Conclusion

The systematic approach detailed in this guide, combining unbiased genetic and proteomic screens, has successfully identified this compound as a novel and compelling target in oncology. Subsequent validation through rigorous biochemical and cellular assays has confirmed its druggability and functional importance in cancer cell survival. The in vivo data further solidifies its role in tumorigenesis. This body of evidence provides a strong rationale for advancing this compound-targeted therapies, such as Cmpd-X, into further preclinical and clinical development. The workflows and protocols presented herein offer a robust framework for future target identification and validation endeavors.

References

In Vitro Efficacy of Atwlppraanllmaas: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Atwlppraanllmaas" is a hypothetical agent used for illustrative purposes within this technical guide. The data presented herein are representative examples derived from established in vitro methodologies to demonstrate the expected format and content for a comprehensive analysis of a novel therapeutic compound.

This document provides a technical overview of the in vitro effects of the hypothetical compound this compound, a novel small molecule inhibitor. The following sections detail its biological activity across various cellular assays, outline the experimental protocols used for its characterization, and visualize its putative mechanism of action through signaling pathway diagrams.

Data Presentation: Summary of In Vitro Effects

The in vitro activity of this compound was assessed across a panel of cancer cell lines to determine its anti-proliferative and pro-apoptotic effects. Furthermore, its inhibitory potential against a specific kinase target was quantified. All quantitative data are summarized in the tables below for clear comparison.

Table 1: Anti-Proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h
HCT116Colon Carcinoma15.2 ± 2.1
A549Lung Carcinoma35.8 ± 4.5
MCF-7Breast Adenocarcinoma78.1 ± 6.3
K562Chronic Myeloid Leukemia5.6 ± 0.9

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as the mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by this compound

Cell LineTreatment Concentration (nM)% Apoptotic Cells (Annexin V+) after 48h
HCT1165045.3 ± 3.7
K5622062.1 ± 5.4

% Apoptotic Cells represents the percentage of cells positive for Annexin V staining as determined by flow cytometry. Data are presented as the mean ± standard deviation.

Table 3: Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
BCR-ABL2.5 ± 0.4
EGFR> 10,000
VEGFR28,500 ± 350

Kinase inhibition was determined using a biochemical assay. IC50 values represent the concentration of this compound required to inhibit the enzymatic activity of the kinase by 50%.

Experimental Protocols

Detailed methodologies for the key experiments cited in this report are provided below.

Cell Viability Assay

The anti-proliferative effects of this compound were determined using a tetrazolium-based MTT assay.[1]

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 nM to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

Apoptosis Assay

Apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) staining kit, followed by flow cytometry analysis.[2][3][4]

  • Cell Treatment: Cells were treated with this compound at the indicated concentrations for 48 hours.

  • Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry, detecting FITC fluorescence (Ex/Em ~488/525 nm) and PI fluorescence (Ex/Em ~488/617 nm).

  • Data Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative) was determined.

Kinase Inhibition Assay

The inhibitory activity of this compound against specific kinases was measured using an in vitro biochemical assay.[5][6][7]

  • Reaction Setup: The assay was performed in a 384-well plate containing the recombinant kinase, a specific peptide substrate, and ATP.

  • Compound Addition: this compound was added at various concentrations.

  • Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature.

  • Detection: The amount of phosphorylated substrate was quantified using a specific antibody and a luminescence-based detection method.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic model.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

G cluster_0 This compound This compound BCR-ABL BCR-ABL This compound->BCR-ABL Inhibition Substrate Substrate BCR-ABL->Substrate Phosphorylation P-Substrate P-Substrate Substrate->P-Substrate Proliferation Proliferation P-Substrate->Proliferation Promotes Apoptosis Apoptosis P-Substrate->Apoptosis Inhibits

Caption: Proposed signaling pathway for this compound.

G cluster_workflow Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay Assay Incubation->Assay Data Analysis Data Analysis Assay->Data Analysis

Caption: General experimental workflow for in vitro assays.

References

Methodological & Application

Application Notes and Protocols for Atwlppraanllmaas, a Novel mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Atwlppraanllmaas is a novel, potent, and selective small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a critical target for therapeutic development.[2] this compound offers a promising new tool for researchers studying mTOR-dependent cellular processes and for those in the early stages of drug discovery for oncology and other diseases where mTOR signaling is implicated.

These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its effects on cell viability, apoptosis, and the mTOR signaling cascade. The included methodologies are intended to serve as a guide for researchers, scientists, and drug development professionals.

Materials and Methods

Cell Culture

A549 human lung carcinoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[3][4]

Protocol:

  • Seed A549 cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.[5]

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare a serial dilution of this compound in culture medium.

  • Treat the cells with varying concentrations of this compound and a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 48 hours.

  • Equilibrate the plate to room temperature for 30 minutes.[4][6]

  • Add 100 µL of CellTiter-Glo® reagent to each well.[4][5]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4][5]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][5]

  • Measure luminescence using a plate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[7] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V.[8] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[8]

Protocol:

  • Seed A549 cells in a 6-well plate and treat with this compound (e.g., at its IC50 concentration) and a vehicle control for 24 hours.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold phosphate-buffered saline (PBS).[9]

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[7]

  • Incubate the cells in the dark at room temperature for 15 minutes.[9]

  • Add 400 µL of 1X binding buffer to each tube.[7]

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the mTOR pathway.

Protocol:

  • Treat A549 cells with this compound at various concentrations for a specified time (e.g., 6 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[2]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against p-mTOR (Ser2448), total mTOR, p-Akt (Ser473), total Akt, p-p70S6K (Thr389), total p70S6K, and GAPDH.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Results

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the described experiments.

Table 1: Effect of this compound on A549 Cell Viability

Concentration (nM)Percent Viability (%)Standard Deviation
0 (Vehicle)1004.5
192.33.8
1075.15.1
5051.2 (IC50)4.2
10035.83.9
50015.42.5

Table 2: Apoptosis Analysis in A549 Cells Treated with this compound (50 nM)

Cell PopulationVehicle Control (%)This compound Treated (%)
Viable (Annexin V-/PI-)94.265.8
Early Apoptotic (Annexin V+/PI-)2.522.1
Late Apoptotic/Necrotic (Annexin V+/PI+)3.312.1

Table 3: Densitometry Analysis of Western Blot Results

ProteinVehicle Control (Relative Density)This compound (50 nM) (Relative Density)
p-mTOR / total mTOR1.000.21
p-Akt / total Akt1.000.35
p-p70S6K / total p70S6K1.000.15

Visualizations

Signaling Pathway and Experimental Workflow

mTOR_Pathway cluster_input Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_output Cellular Processes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->mTORC1 Experimental_Workflow cluster_culture Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis A Seed A549 Cells B Incubate 24h A->B C Treat with this compound B->C D Cell Viability (CellTiter-Glo) C->D E Apoptosis Assay (Annexin V/PI) C->E F Western Blot (mTOR Pathway Proteins) C->F G Luminescence Reading (IC50 Calculation) D->G H Flow Cytometry (Quantify Apoptosis) E->H I Densitometry (Protein Expression) F->I

References

Application Notes: Characterization of Atwlppraanllmaas Signaling in Oncology using In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atwlppraanllmaas is a novel intracellular kinase that has been identified as a critical mediator of tumor angiogenesis and proliferation. It functions as a key downstream effector of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. Upon activation by upstream signals, this compound phosphorylates a cascade of downstream proteins, ultimately leading to the transcriptional activation of genes involved in endothelial cell migration, proliferation, and survival. Dysregulation of the this compound pathway has been implicated in the pathology of various solid tumors, making it a promising target for novel anti-cancer therapeutics.

In vivo models are indispensable for validating this compound as a therapeutic target and for evaluating the efficacy and pharmacodynamics of potential inhibitors.[1] These models provide insight into the complex biological systems that regulate drug concentrations at the site of action and the subsequent pharmacological response.[2] This document provides detailed protocols for utilizing tumor xenograft models to study the function of this compound and to assess the in vivo efficacy of this compound inhibitors.

Hypothetical this compound Signaling Pathway

The diagram below illustrates the proposed signaling cascade involving this compound. Vascular Endothelial Growth Factor (VEGF) binds to its receptor (VEGFR), triggering a series of intracellular events that lead to the activation of this compound. Activated this compound, in turn, modulates the activity of transcription factors that promote the expression of genes essential for angiogenesis.

Atwlppraanllmaas_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Signal_Transduction Signal Transduction (e.g., PI3K/Akt) VEGFR->Signal_Transduction Activates Atwlppraanllmaas_I This compound (Inactive) Signal_Transduction->Atwlppraanllmaas_I Activates Atwlppraanllmaas_A This compound (Active) Atwlppraanllmaas_I->Atwlppraanllmaas_A Phosphorylation Downstream_Effectors Downstream Effectors Atwlppraanllmaas_A->Downstream_Effectors Activates Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Promotes Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Leads to

Caption: Proposed this compound signaling cascade in endothelial cells.

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model for Efficacy Assessment

This protocol describes the establishment of a subcutaneous xenograft model using human cancer cells to evaluate the anti-tumor activity of a selective this compound inhibitor.

Materials:

  • Human cancer cell line with active this compound signaling (e.g., A549, HCT116)

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS, cell culture medium (e.g., RPMI-1640), trypsin

  • This compound inhibitor compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers, syringes, and appropriate animal handling equipment

Procedure:

  • Cell Preparation: Culture the selected human cancer cells under standard conditions. On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Monitoring: Allow tumors to grow. Monitor animal health and body weight twice weekly. Measure tumor dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a mean volume of 150-200 mm³, randomize the animals into treatment and control groups (n=8-10 per group).

  • Dosing: Administer the this compound inhibitor (e.g., 50 mg/kg) and vehicle control orally (p.o.) or intraperitoneally (i.p.) once daily for 21 days.

  • Endpoint: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics, histopathology).

Protocol 2: Pharmacodynamic (PD) Marker Analysis

This protocol outlines the analysis of target engagement and downstream pathway inhibition in tumor tissues collected from the efficacy study.

Materials:

  • Excised tumor tissues from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Antibodies: anti-phospho-Atwlppraanllmaas, anti-total-Atwlppraanllmaas, anti-phospho-Downstream Effector, anti-total-Downstream Effector, anti-β-actin

  • Western blotting equipment and reagents

Procedure:

  • Tissue Lysis: Homogenize a portion of the excised tumor tissue in ice-cold RIPA buffer.

  • Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein for this compound and its downstream effectors.

Data Presentation

Quantitative data from in vivo studies should be summarized for clear interpretation and comparison.

Table 1: In Vivo Anti-Tumor Efficacy of this compound Inhibitor

Treatment Group N Mean Tumor Volume (mm³) at Day 21 ± SEM Percent Tumor Growth Inhibition (% TGI) Mean Body Weight Change (%) ± SEM
Vehicle Control 10 1250 ± 150 - +5.2 ± 1.5

| this compound Inhibitor (50 mg/kg) | 10 | 450 ± 95 | 64% | +4.8 ± 1.8 |

% TGI is calculated as [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Table 2: Pharmacodynamic Modulation in Tumor Xenografts

Treatment Group N p-Atwlppraanllmaas / Total this compound Ratio p-Downstream Effector / Total Downstream Effector Ratio
Vehicle Control 5 1.00 ± 0.12 1.00 ± 0.15

| this compound Inhibitor (50 mg/kg) | 5 | 0.25 ± 0.08 | 0.35 ± 0.10 |

Data are normalized to the vehicle control group.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the in vivo xenograft study.

In_Vivo_Workflow Start Start Cell_Culture 1. Propagate Cancer Cell Line Start->Cell_Culture Implantation 2. Implant Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization Tumors Reach ~150 mm³? Tumor_Growth->Randomization Randomization->Tumor_Growth No Treatment 4. Randomize & Begin Daily Dosing Randomization->Treatment Yes Monitoring 5. Monitor Efficacy & Tolerability (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint End of Study (e.g., Day 21)? Monitoring->Endpoint Endpoint->Monitoring No Necropsy 6. Euthanasia & Necropsy Endpoint->Necropsy Yes Analysis 7. Analyze Tumors (Weight, PD Markers) Necropsy->Analysis End End Analysis->End

Caption: Workflow for a xenograft efficacy and pharmacodynamic study.

References

Application Notes and Protocols: ATWLPPRANLLMAAS Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The novel peptide ATWLPPRANLLMAAS is a promising candidate for targeted therapeutic development. Its sequence contains the core heptapeptide (B1575542) motif ATWLPPR, a known selective inhibitor of Neuropilin-1 (NRP-1). NRP-1 is a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), a key regulator of angiogenesis, the formation of new blood vessels. Dysregulation of angiogenesis is implicated in various pathologies, including cancer and diabetic retinopathy.

The ATWLPPR moiety has been shown to inhibit the binding of VEGF165 to NRP-1, thereby exerting anti-angiogenic effects.[1] It has demonstrated potential in preclinical models to reduce retinal damage associated with diabetes by preserving vascular integrity and reducing oxidative stress.[1] The extended C-terminal sequence, ANLLMAAS, of the ATWLPPRANLLMAAS peptide may enhance its binding affinity, stability, or pharmacokinetic properties, making it a subject of significant interest for further investigation.

These application notes provide a framework for the development and design of assays to characterize the biological activity of ATWLPPRANLLMAAS and to elucidate its mechanism of action.

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for ATWLPPRANLLMAAS in the context of the VEGF/NRP-1 signaling pathway. ATWLPPRANLLMAAS is hypothesized to act as an antagonist, blocking the interaction between VEGF-A and its co-receptor NRP-1, thereby inhibiting downstream signaling cascades that lead to angiogenesis.

VEGF_NRP1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates NRP1 NRP-1 NRP1->VEGFR2 Complex Formation VEGFA VEGF-A VEGFA->NRP1 Binds ATWLPPRANLLMAAS ATWLPPRANLLMAAS ATWLPPRANLLMAAS->NRP1 Inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Caption: Proposed inhibitory mechanism of ATWLPPRANLLMAAS on the VEGF/NRP-1 signaling pathway.

Experimental Protocols

Competitive Binding Assay (ELISA-based)

This protocol describes an in vitro assay to determine the ability of ATWLPPRANLLMAAS to compete with VEGF-A for binding to NRP-1.

Workflow Diagram:

ELISA_Workflow A Coat plate with recombinant NRP-1 B Block non-specific binding sites A->B C Incubate with varying concentrations of ATWLPPRANLLMAAS and a fixed concentration of biotinylated VEGF-A B->C D Wash to remove unbound reagents C->D E Add Streptavidin-HRP D->E F Wash E->F G Add TMB substrate F->G H Stop reaction and read absorbance G->H

Caption: Workflow for the competitive ELISA-based binding assay.

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of recombinant human NRP-1 (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate three times with Wash Buffer (PBS containing 0.05% Tween-20). Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (PBS containing 1% BSA) and incubate for 2 hours at room temperature.

  • Competitive Binding: Wash the plate three times. Prepare serial dilutions of ATWLPPRANLLMAAS peptide in Assay Buffer (PBS with 0.1% BSA). Add 50 µL of each peptide dilution to the wells. Then, add 50 µL of biotinylated recombinant human VEGF-A (a pre-determined fixed concentration, e.g., 100 ng/mL) to all wells. Incubate for 2 hours at room temperature.

  • Detection: Wash the plate five times. Add 100 µL/well of Streptavidin-HRP conjugate (diluted in Assay Buffer) and incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate five times. Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Readout: Stop the reaction by adding 50 µL of 2N H₂SO₄. Read the absorbance at 450 nm using a microplate reader.

Endothelial Cell Proliferation Assay

This protocol outlines a cell-based assay to assess the effect of ATWLPPRANLLMAAS on VEGF-A-induced proliferation of human umbilical vein endothelial cells (HUVECs).

Workflow Diagram:

Cell_Proliferation_Workflow A Seed HUVECs in a 96-well plate B Starve cells in low-serum media A->B C Treat cells with varying concentrations of ATWLPPRANLLMAAS B->C D Stimulate with VEGF-A C->D E Incubate for 48-72 hours D->E F Add proliferation reagent (e.g., MTT, PrestoBlue) E->F G Incubate F->G H Measure absorbance or fluorescence G->H

Caption: Workflow for the endothelial cell proliferation assay.

Methodology:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium. Allow cells to adhere overnight.

  • Starvation: Replace the medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 24 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of ATWLPPRANLLMAAS in low-serum medium. Pre-treat the cells by adding 50 µL of the peptide dilutions to the respective wells and incubate for 1 hour.

  • Stimulation: Add 50 µL of VEGF-A (final concentration of 50 ng/mL) to the wells. Include control wells with no VEGF-A and wells with VEGF-A but no peptide.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Proliferation Measurement: Add a cell proliferation reagent (e.g., MTT, PrestoBlue™, or CyQUANT®) according to the manufacturer's instructions.

  • Readout: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

Data Presentation

The quantitative data from the described assays should be summarized in tables for clear comparison and analysis.

Table 1: Competitive Binding Assay Data
ATWLPPRANLLMAAS Conc. (µM)Absorbance (450 nm) (Mean ± SD)% Inhibition
0 (No Peptide)1.20 ± 0.050
0.011.15 ± 0.064.2
0.10.98 ± 0.0418.3
10.65 ± 0.0345.8
100.32 ± 0.0273.3
1000.15 ± 0.0187.5

Note: Data presented is hypothetical and for illustrative purposes only.

The IC₅₀ value, the concentration of the peptide that inhibits 50% of VEGF-A binding, can be calculated from this data using non-linear regression analysis.

Table 2: Endothelial Cell Proliferation Assay Data
TreatmentCell Proliferation (RFU) (Mean ± SD)% Inhibition of VEGF-A induced Proliferation
No Treatment5000 ± 250N/A
VEGF-A (50 ng/mL)15000 ± 7500
VEGF-A + ATWLPPRANLLMAAS (1 µM)12000 ± 60030.0
VEGF-A + ATWLPPRANLLMAAS (10 µM)8000 ± 40070.0
VEGF-A + ATWLPPRANLLMAAS (100 µM)5500 ± 30095.0

Note: RFU = Relative Fluorescence Units. Data presented is hypothetical and for illustrative purposes only.

The IC₅₀ value for the inhibition of cell proliferation can also be determined from a dose-response curve.

Conclusion

The provided protocols and application notes offer a starting point for the comprehensive evaluation of the ATWLPPRANLLMAAS peptide. By employing these assays, researchers can determine its binding affinity to NRP-1, its efficacy in inhibiting VEGF-A-induced cellular responses, and its potential as a therapeutic agent for angiogenesis-dependent diseases. Further characterization may involve in vivo studies to assess its anti-angiogenic activity in relevant disease models.

References

Information regarding "Atwlppraanllmaas" is not publicly available.

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for information on "Atwlppraanllmaas," no data regarding its dosage, administration guidelines, clinical trials, or mechanism of action could be found. This suggests that "this compound" may be one of the following:

  • A fictional or hypothetical substance.

  • An internal proprietary code name for a compound not yet disclosed in public research or clinical databases.

  • A significant misspelling of an existing therapeutic agent.

Without any foundational information, it is not possible to provide the requested detailed application notes, experimental protocols, or signaling pathway diagrams. The creation of such detailed and sensitive scientific documentation requires accurate and verifiable data from preclinical and clinical studies.

Researchers, scientists, and drug development professionals are advised to verify the name and spelling of the compound of interest. If "this compound" is an internal designation, accessing relevant documentation would be restricted to individuals within the originating organization.

For accurate and safe research and development, it is crucial to rely on validated and published data. We recommend consulting established scientific databases and regulatory agency websites for information on approved and investigational drugs. Should a corrected name or alternative designation for "this compound" be available, a new search can be initiated.

Application Notes: Atwlppraanllmaas, a MEK1/2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Product: Atwlppraanllmaas (Catalog No. ATW-123)

Target: MEK1/2 Kinase

Application: Western Blot Analysis of MAPK/ERK Pathway Inhibition

Introduction

This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase). The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common feature in various diseases, including cancer, making it a key target for therapeutic development.[1] this compound exerts its effect by blocking the phosphorylation of ERK1/2 by MEK1/2, thereby inhibiting downstream signaling. This application note provides a detailed protocol for using Western Blotting to quantify the inhibitory effect of this compound on the phosphorylation of ERK1/2 in cultured cells.

Signaling Pathway

The RAF-MEK-ERK cascade is a central component of the MAPK signaling pathway. Upon upstream stimulation (e.g., by growth factors), RAF kinases are activated and subsequently phosphorylate MEK1/2. MEK1/2, a dual-specificity kinase, then phosphorylates ERK1/2 (p44/42 MAPK) on threonine and tyrosine residues (Thr202/Tyr204), leading to its activation.[2] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. This compound specifically inhibits the kinase activity of MEK1/2, preventing the phosphorylation and activation of ERK1/2.

MAPK_Pathway cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds RAS RAS Receptor Tyrosine Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK1/2 MEK1/2 RAF->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates p-ERK1/2 p-ERK1/2 MEK1/2->p-ERK1/2 Phosphorylates (Thr202/Tyr204) This compound This compound This compound->MEK1/2 Inhibits Transcription Factors Transcription Factors p-ERK1/2->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

MAPK/ERK signaling pathway with this compound inhibition.

Experimental Protocol: Western Blot Analysis

This protocol details the steps to assess the dose-dependent inhibition of ERK1/2 phosphorylation by this compound.

Experimental Workflow

WB_Workflow A 1. Cell Culture & Seeding B 2. Serum Starvation & Treatment A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE & Protein Transfer C->D E 5. Immunoblotting (Antibody Incubation) D->E F 6. Detection & Imaging E->F G 7. Data Analysis & Quantification F->G

Experimental workflow for Western blot analysis.
I. Cell Culture and Treatment

  • Culture Conditions : Culture a human cancer cell line with a known active MAPK pathway (e.g., HCT116, HeLa) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.[1]

  • Plating : Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.[1]

  • Serum Starvation : Once cells reach the desired confluency, replace the growth medium with serum-free media and incubate for 12-24 hours. This reduces basal ERK activity.

  • Inhibitor Treatment : Prepare stock solutions of this compound in DMSO. Dilute the inhibitor in serum-free media to final concentrations (e.g., 0, 10, 50, 100, 500 nM). Treat the starved cells for 2-4 hours.[3][4] Include a DMSO-only vehicle control.

  • Stimulation : After the inhibitor pre-treatment period, stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 15-30 minutes to robustly activate the MAPK pathway.

II. Lysate Preparation
  • Washing : Place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]

  • Lysis : Add 100-150 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to each well.

  • Collection : Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[1]

  • Clarification : Incubate on ice for 30 minutes, vortexing periodically. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet debris.[1]

  • Protein Quantification : Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.[1]

III. SDS-PAGE and Western Blotting
  • Sample Preparation : Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer. Add 4x Laemmli sample buffer and heat at 95°C for 5 minutes.[1][5]

  • Gel Electrophoresis : Load samples onto a 4-20% precast polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[1]

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking : Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., 1:1000 dilution)

    • Mouse anti-total-ERK1/2 (e.g., 1:1000 dilution)[2]

    • Rabbit anti-GAPDH or β-actin (Loading Control, e.g., 1:5000 dilution)

  • Secondary Antibody Incubation : Wash the membrane 3x with TBST. Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies (1:2000 dilution) for 1 hour at room temperature.[1][5]

  • Detection : Wash the membrane 3x with TBST. Apply an Enhanced Chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.[1]

IV. Data Analysis
  • Quantification : Use image analysis software (e.g., ImageJ) to measure the band intensity for p-ERK, total ERK, and the loading control for each lane.[6]

  • Normalization : First, normalize the p-ERK band intensity to the total ERK band intensity for each sample. Then, normalize this ratio to the loading control (e.g., GAPDH) to correct for loading differences.[7][8][9]

  • Relative Fold Change : Express the data as a fold change relative to the vehicle-treated control sample.

Quantitative Data Summary

The following table presents hypothetical data from a dose-response experiment using this compound, demonstrating its inhibitory effect on ERK1/2 phosphorylation.

TreatmentConcentration (nM)p-ERK/Total ERK Ratio (Normalized Intensity)Standard DeviationFold Change vs. Control
Vehicle Control 01.00± 0.121.00
This compound 100.78± 0.090.78
This compound 500.45± 0.060.45
This compound 1000.15± 0.040.15
This compound 5000.04± 0.020.04

Dose-Response Relationship

Dose_Response This compound: Dose-Dependent Inhibition of p-ERK y_axis p-ERK Level (Fold Change) origin y_axis->origin x_axis This compound Concentration (nM) origin->x_axis p0 p10 p0->p10 p50 p10->p50 p100 p50->p100 p500 p100->p500

Logical relationship of dose-response data.

References

Application Notes and Protocols for Nanoparticle Delivery in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the administration of nanoparticles to laboratory animals. This document outlines various delivery routes, offers comparative data, and presents standardized experimental workflows to guide researchers in designing and executing their in vivo studies.

I. Introduction to Nanoparticle Delivery in Vivo

The administration of nanoparticles to laboratory animals is a critical step in preclinical research for a wide range of applications, including drug delivery, bio-imaging, and diagnostics.[1] The chosen route of administration significantly influences the pharmacokinetics, biodistribution, efficacy, and potential toxicity of the nanoparticles.[2] Therefore, careful consideration of the delivery method is paramount for obtaining reliable and reproducible experimental results. Factors to consider when selecting a delivery route include the physicochemical properties of the nanoparticles, the target organ or tissue, the desired therapeutic effect, and the animal species being used.[3]

II. Common Routes of Administration

Several routes are commonly employed for nanoparticle delivery in laboratory animals, each with distinct advantages and disadvantages. The primary routes can be broadly categorized as parenteral (bypassing the digestive tract) and enteral (involving the gastrointestinal tract).[1][3]

Parenteral Routes:

  • Intravenous (IV) Injection: This is the most common parenteral route, providing rapid and complete systemic exposure.[4] It is particularly suitable for nanoparticles designed to circulate in the bloodstream or target vascularized tissues. However, it can be technically challenging, especially in smaller animals like mice, and carries risks such as embolism and infection.[2][4]

  • Intraperitoneal (IP) Injection: A frequently used alternative to IV injection, especially for chronic studies in rodents.[2] It is easier to perform and allows for the administration of larger volumes.[2] Nanoparticles administered via the IP route are primarily absorbed into the portal circulation, leading to a significant first-pass effect in the liver.

  • Subcutaneous (SC) Injection: This method involves injecting nanoparticles into the loose connective tissue beneath the skin. It is suitable for sustained-release formulations and can be less stressful for the animal compared to IV or IP injections.[4][5] The absorption from the subcutaneous space is generally slower and more prolonged.[5]

  • Intramuscular (IM) Injection: While common in clinical practice, IM injections are less frequently used for nanoparticle delivery in small laboratory animals due to the limited muscle mass. This route can be used for localized delivery or as a depot for sustained release.

Enteral Route:

  • Oral (PO) Administration (Gavage): This is a non-invasive and convenient method for nanoparticle delivery.[3] However, nanoparticles administered orally must overcome significant barriers, including the harsh environment of the gastrointestinal tract and the intestinal epithelium, which often results in low bioavailability.[4]

Other Routes:

  • Pulmonary (Inhalation/Intratracheal): This route is ideal for targeting the lungs and can also provide rapid systemic absorption due to the large surface area and high vascularization of the alveoli.[3]

  • Intranasal: A non-invasive method that can be used for local delivery to the nasal cavity and for brain targeting through the olfactory and trigeminal nerves.[3][6]

III. Comparative Data on Administration Routes

The choice of administration route has a profound impact on the pharmacokinetic profile of nanoparticles. The following table summarizes key comparative data for different routes.

Administration RouteBioavailabilityOnset of ActionCommon Dosage (Mice)Key AdvantagesKey Disadvantages
Intravenous (IV) 100% (by definition)Rapid100 - 200 µLBypasses absorption barriers, precise dose control.[4]Technically difficult, risk of embolism.[4]
Intraperitoneal (IP) Variable (5-60%)Slower than IVUp to 2 mLEasier than IV, suitable for larger volumes.[2]Significant first-pass metabolism in the liver.
Subcutaneous (SC) High (often >80%)Slow100 - 200 µLSuitable for sustained release, less stressful.[4]Slower absorption, potential for local irritation.[5]
Oral (PO) Low and variable (<10%)SlowestUp to 1 mLNon-invasive, convenient.[3]Harsh GI environment, low bioavailability.[4]

Note: Bioavailability and dosage volumes are general estimates and can vary significantly based on the specific nanoparticle formulation and animal model. A study on topotecan (B1662842) hydrochloride in rats showed that subcutaneous administration resulted in a bioavailability of 88-99%, which was four to five times greater than that of oral administration.[7]

IV. Experimental Protocols

The following are generalized protocols for common nanoparticle administration routes. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines. [8]

  • Preparation:

    • Warm the mouse under a heat lamp for 5-10 minutes to dilate the tail veins.

    • Load the nanoparticle suspension into a 27-30 gauge needle attached to a tuberculin syringe. Ensure the suspension is well-dispersed and free of air bubbles.

    • Place the mouse in a suitable restraint device.

  • Procedure:

    • Swab the tail with 70% ethanol (B145695) to disinfect the injection site and improve visualization of the veins.

    • Position the needle bevel-up and parallel to the vein.

    • Insert the needle into one of the lateral tail veins at a shallow angle.

    • Slowly inject the nanoparticle suspension (typically 100-200 µL).

    • If resistance is met or a subcutaneous bleb forms, withdraw the needle and attempt injection in a more proximal location.

  • Post-Procedure:

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Monitor the animal for any adverse reactions.

  • Preparation:

    • Load the nanoparticle suspension into a 25-27 gauge needle attached to a syringe.

  • Procedure:

    • Grasp the mouse by the scruff of the neck and allow the body to rest in the palm of your hand, tilting the head downwards.

    • Insert the needle into the lower right or left quadrant of the abdomen at a 10-20 degree angle to avoid puncturing the internal organs.

    • Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

    • Inject the nanoparticle suspension (up to 2 mL).

  • Post-Procedure:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

  • Preparation:

    • Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

    • Load the nanoparticle suspension into the syringe attached to the gavage needle.

  • Procedure:

    • Grasp the mouse by the scruff of the neck to immobilize the head.

    • Gently pass the gavage needle along the roof of the mouse's mouth and down the esophagus into the stomach. Do not force the needle.

    • Administer the nanoparticle suspension (up to 1 mL).

  • Post-Procedure:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.

V. Visualization of Experimental Workflow and Decision Making

The following diagrams illustrate a typical experimental workflow for in vivo nanoparticle delivery and a decision-making process for selecting an appropriate administration route.

G cluster_prep Pre-Administration cluster_admin Administration cluster_post Post-Administration NP_Prep Nanoparticle Formulation & Characterization Animal_Acclimation Animal Acclimation & Baseline Measurements NP_Prep->Animal_Acclimation Route_Selection Route Selection Animal_Acclimation->Route_Selection Protocol_Approval IACUC Protocol Approval Protocol_Approval->NP_Prep Dose_Calculation Dose Calculation Route_Selection->Dose_Calculation Administration Nanoparticle Administration Dose_Calculation->Administration Monitoring Post-Procedure Monitoring Administration->Monitoring Data_Collection Data & Sample Collection Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis G Target Systemic or Localized Delivery? Systemic Rapid or Sustained Release? Target->Systemic Systemic Localized Target Organ? Target->Localized Localized Rapid Intravenous (IV) Systemic->Rapid Rapid Sustained Subcutaneous (SC) or Intraperitoneal (IP) Systemic->Sustained Sustained Lungs Pulmonary Localized->Lungs Lungs Brain Intranasal Localized->Brain Brain GI_Tract Oral (PO) Localized->GI_Tract GI Tract

References

Application Note: Atwlppraanllmaas in High-Throughput Screening for Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chronic kidney disease (CKD) presents a significant global health challenge, necessitating the development of novel therapeutics. High-throughput screening (HTS) is a critical methodology in the early stages of drug discovery, enabling the rapid assessment of large compound libraries to identify potential drug candidates.[1][2][3] This application note describes the use of Atwlppraanllmaas, a novel recombinant protein, in a high-throughput screening campaign to identify modulators of signaling pathways implicated in renal fibrosis, a hallmark of progressive kidney disease.

Mechanism of Action of this compound

This compound is a recombinant fusion protein designed to antagonize the fictional "Fibro-Growth Factor Receptor" (FGFR-X), a key mediator in the signaling cascade leading to renal fibrosis. Overactivation of FGFR-X in renal cells promotes the proliferation of fibroblasts and the excessive deposition of extracellular matrix proteins, contributing to the loss of kidney function. This compound competitively binds to FGFR-X, thereby inhibiting downstream signaling and mitigating the fibrotic response.

High-Throughput Screening with this compound

A cell-based HTS assay was developed using a human proximal tubular epithelial cell line (HPTEC) engineered to express a luciferase reporter gene under the control of a fibrosis-responsive promoter.[1] This assay allows for the quantitative measurement of the anti-fibrotic activity of test compounds in the presence of this compound.

Quantitative Data Summary

The following table summarizes the results from a primary high-throughput screen of a 10,000-compound library and a subsequent dose-response analysis of the top hits.

Parameter Value Description
Primary Screen Hit Rate 0.5%Percentage of compounds showing >50% inhibition of the fibrotic response.
Z'-Factor 0.72A measure of the statistical effect size, indicating a high-quality assay.
This compound IC50 50 nMThe concentration of this compound that inhibits 50% of the FGFR-X activity.
Compound A EC50 2 µMThe concentration of a hit compound that provides 50% of its maximal effect.
Compound B EC50 5 µMThe concentration of a second hit compound that provides 50% of its maximal effect.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening Assay

This protocol outlines the primary HTS assay for identifying inhibitors of the renal fibrosis pathway.

  • Cell Preparation:

    • Culture human proximal tubular epithelial cells (HPTECs) in a T75 flask until 80-90% confluency.

    • Trypsinize the cells and resuspend them in an appropriate culture medium to a final concentration of 5 x 10^5 cells/mL.

  • Assay Plate Preparation:

    • Using a liquid handler, dispense 10 µL of the cell suspension into each well of a 384-well white, clear-bottom assay plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a compound library in 384-well plates at a concentration of 1 mM in DMSO.

    • Using a pintool, transfer 10 nL of each compound from the library plate to the assay plate.

    • For control wells, add 10 nL of DMSO (negative control) or a known inhibitor (positive control).

  • This compound and Agonist Addition:

    • Prepare a solution of this compound at a final concentration of 50 nM and an FGFR-X agonist at a final concentration of 10 ng/mL in the assay medium.

    • Add 10 µL of this solution to all wells except the negative control wells. Add 10 µL of medium with only the agonist to the positive control wells.

  • Incubation:

    • Incubate the assay plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add 20 µL of a luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for signal stabilization.

  • Data Acquisition:

    • Read the luminescence signal using a plate reader.

Protocol 2: Secondary Dose-Response Assay

This protocol is for validating the hits identified in the primary screen.

  • Cell Plating:

    • Follow steps 1 and 2 from Protocol 1 to prepare the assay plates with HPTECs.

  • Compound Preparation:

    • For each hit compound, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.

  • Compound Addition:

    • Add 10 nL of each concentration of the serially diluted compounds to the designated wells of the assay plate.

  • This compound and Agonist Addition:

    • Follow step 4 from Protocol 1.

  • Incubation and Data Acquisition:

    • Follow steps 5, 6, and 7 from Protocol 1.

  • Data Analysis:

    • Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Visualizations

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events FGFR-X FGFR-X Signal Transduction Signal Transduction FGFR-X->Signal Transduction This compound This compound This compound->FGFR-X Inhibits Agonist Agonist Agonist->FGFR-X Activates Transcription Factors Transcription Factors Signal Transduction->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Fibrosis Fibrosis Gene Expression->Fibrosis

Caption: Signaling pathway of this compound in inhibiting renal fibrosis.

Start Start Cell_Plating Plate HPTEC Cells (384-well) Start->Cell_Plating Incubation_24h Incubate 24 hours Cell_Plating->Incubation_24h Compound_Addition Add Test Compounds and Controls Incubation_24h->Compound_Addition Reagent_Addition Add this compound and Agonist Compound_Addition->Reagent_Addition Incubation_48h Incubate 48 hours Reagent_Addition->Incubation_48h Luminescence_Reading Add Luciferase Reagent and Read Signal Incubation_48h->Luminescence_Reading Data_Analysis Analyze Data (Hit Identification) Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow for identifying fibrosis inhibitors.

References

Application Notes and Protocols for the Synthesis and Purification of Anaplastic Lymphoma Kinase (ALK)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Atwlppraanllmaas" did not yield specific results in scientific literature searches. Therefore, these application notes and protocols have been generated using the Anaplastic Lymphoma Kinase (ALK) protein as a representative example to demonstrate the requested format and level of detail. Researchers should substitute the specific details provided here with those relevant to their actual molecule of interest.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase belonging to the insulin (B600854) receptor superfamily.[1][2][3] It plays a crucial role in the development and function of the nervous system.[2][4] Genetic alterations such as mutations, rearrangements, and amplifications of the ALK gene are associated with various cancers, including anaplastic large-cell lymphoma, non-small cell lung cancer, and neuroblastoma.[1][2] The resulting fusion proteins, such as NPM-ALK, exhibit constitutive kinase activity, driving oncogenic signaling pathways.[5] Consequently, ALK is a significant target for cancer therapy. This document provides detailed protocols for the recombinant expression and purification of ALK for research purposes.

Data Presentation

Quantitative data for recombinant human ALK protein are summarized in the tables below. These values are representative and may vary depending on the specific construct, expression system, and purification methodology.

Table 1: Recombinant Human ALK Protein Specifications

ParameterValueSource
Expression System Baculovirus-infected Sf9 cells[2]
Expressed Fragment Amino acids 1060-1620[2]
Molecular Weight (Predicted) 89.9 kDa (for aa 1058-1620 with GST tag)[3]
Purity >75% (by Densitometry)[2]
Specific Activity 24 nmol/min/mg[2]
Tag N-terminal GST tag[2][3]

Table 2: ALK Quantification in Biological Samples

MethodSample TypeAnalyteConcentration RangeSource
Selected Reaction Monitoring (SRM)FFPE NSCLC tissueTotal ALK protein106–453 amol/μg[6]
Meso Scale Discovery (MSD) ImmunoassayNeuroblastoma cell lines & xenograftsTotal ALK, Phospho-ALK (pY1586)Relative quantification[7]
PhosphoproteomicsDox-inducible cell linesPhospho-ALK (Tyr1507)38.9-fold increase upon induction[8]

Experimental Protocols

Recombinant Human ALK (Kinase Domain) Expression in Baculovirus-infected Sf9 Insect Cells

This protocol describes the expression of the catalytic domain of human ALK with an N-terminal GST tag.

Materials:

  • Sf9 insect cells

  • Baculovirus expression vector containing the human ALK kinase domain (e.g., amino acids 1060-1620) with an N-terminal GST tag

  • Grace's Insect Medium, supplemented with 10% fetal bovine serum and antibiotics

  • Recombinant baculovirus

  • Spinner flasks or shaker flasks

Protocol:

  • Culture Sf9 cells in Grace's Insect Medium to a density of 2 x 10^6 cells/mL.

  • Infect the Sf9 cells with the recombinant baculovirus at a multiplicity of infection (MOI) of 5-10.

  • Incubate the infected cell culture at 27°C for 48-72 hours.

  • Harvest the cells by centrifugation at 1000 x g for 15 minutes.

  • The resulting cell pellet can be stored at -80°C or used immediately for purification.

Purification of GST-tagged ALK Kinase Domain

This protocol outlines the purification of the expressed GST-ALK fusion protein using affinity chromatography.

Materials:

  • Cell pellet from expression

  • Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)

  • Glutathione-Sepharose resin

  • Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)

  • Storage Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT, 10% glycerol)

Protocol:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Add the clarified supernatant to a column containing pre-equilibrated Glutathione-Sepharose resin. Allow the lysate to bind to the resin for 1-2 hours at 4°C with gentle agitation.

  • Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove unbound proteins.

  • Elution: Elute the GST-ALK protein from the resin using the Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange: Pool the fractions containing the purified protein and perform a buffer exchange into Storage Buffer using dialysis or a desalting column.

  • Storage: Store the purified protein in aliquots at -80°C.

Visualizations

Experimental Workflow

G Workflow for Recombinant ALK Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control s1 Culture Sf9 Cells s2 Infect with Recombinant Baculovirus s1->s2 s3 Incubate (48-72h) s2->s3 s4 Harvest Cells s3->s4 p1 Cell Lysis s4->p1 Cell Pellet p2 Clarify Lysate p1->p2 p3 Bind to Glutathione Resin p2->p3 p4 Wash Resin p3->p4 p5 Elute GST-ALK p4->p5 p6 Buffer Exchange & Storage p5->p6 q1 SDS-PAGE p5->q1 q2 Kinase Activity Assay p6->q2 q3 Mass Spectrometry p6->q3

Caption: Recombinant ALK Synthesis and Purification Workflow.

ALK Signaling Pathways

G ALK Signaling Pathways cluster_pathways Downstream Signaling Cascades cluster_effects Cellular Outcomes ALK ALK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival ERK ERK RAS->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Survival DAG DAG PLCg->DAG PKC PKC DAG->PKC Migration Migration PKC->Migration

Caption: Key ALK Downstream Signaling Pathways.

References

Troubleshooting & Optimization

optimizing Atwlppraanllmaas concentration for assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atwlppraanllmaas, a novel tyrosine kinase inhibitor targeting the MAP4K pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for various assays and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, specifically targeting MAP4K4. It functions as an ATP-competitive inhibitor, preventing the phosphorylation of downstream substrates in the JNK and p38 MAPK signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in sensitive cell lines.

Q2: How should I dissolve and store this compound?

A2: Proper handling and storage are critical for maintaining the stability and activity of this compound.[1][2]

  • Dissolving: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Storage: Store the solid compound at -20°C, desiccated.[3] Aliquot the DMSO stock solution into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles.[1] Protect from light.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium or assay buffer immediately before each experiment. Do not store the compound in aqueous solutions for extended periods, as this can lead to precipitation and degradation.[1]

Q3: What is the recommended starting concentration for cell-based assays?

A3: The optimal concentration of this compound is highly dependent on the cell line and assay type. A good starting point is to perform a dose-response curve with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value for your specific system.[4][5]

Q4: Which cell lines are known to be sensitive to this compound?

A4: Sensitivity to this compound is often correlated with the expression and activation level of the MAP4K4 pathway. The table below provides a summary of IC50 values in various cancer cell lines from internal validation studies.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h Incubation)

Cell Line Cancer Type IC50 (µM) Assay Type
PANC-1 Pancreatic Cancer 0.58 CellTiter-Glo®
A549 Lung Cancer 1.25 MTT
MCF-7 Breast Cancer 5.70 MTT
U-87 MG Glioblastoma 0.95 CellTiter-Glo®

| HCT116 | Colon Cancer | 2.10 | MTT |

Table 2: Recommended Concentration Ranges for Common Assays

Assay Type Recommended Starting Range Key Considerations
Cell Viability (e.g., MTT, CellTiter-Glo®) 0.01 - 100 µM Perform a full dose-response curve.[4]
Western Blot (Phospho-protein analysis) 0.1 - 10 µM Optimize incubation time (e.g., 1-6 hours).
In Vitro Kinase Assay 0.001 - 10 µM ATP concentration will affect IC50 values.[6]

| Apoptosis Assay (e.g., Caspase-Glo®) | 0.5 - 25 µM | Correlate with viability data. |

Visualizations

Below are diagrams illustrating key pathways, workflows, and logical relationships relevant to working with this compound.

G cluster_pathway Simplified MAP4K4 Signaling Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP4K4 MAP4K4 Stress->MAP4K4 MKK47 MKK4/7 MAP4K4->MKK47 MKK36 MKK3/6 MAP4K4->MKK36 JNK JNK MKK47->JNK AP1 c-Jun / AP-1 JNK->AP1 p38 p38 Proliferation Cell Proliferation Apoptosis p38->Proliferation MKK36->p38 AP1->Proliferation This compound This compound This compound->MAP4K4

Caption: Simplified MAP4K4 signaling pathway inhibited by this compound.

G cluster_workflow Workflow for Optimizing this compound Concentration A 1. Prepare 10 mM Stock in DMSO B 2. Determine Optimal Cell Seeding Density A->B C 3. Perform Broad Range Dose-Response (0.01-100 µM) B->C D 4. Analyze Data & Determine IC50 C->D E 5. Perform Narrow Range Dose-Response around IC50 D->E F 6. Confirm IC50 and Select Concentrations for Assays E->F G 7. Proceed with Functional Assays (e.g., Western Blot, Apoptosis) F->G

Caption: Experimental workflow for concentration optimization.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High IC50 Value or No Effect in Cell Viability Assays

Q: My IC50 value for this compound is much higher than expected, or I'm seeing no effect on cell viability. What could be the cause?

A: This is a common issue that can stem from several factors.[4][7][8][9] Consider the following potential causes and solutions:

  • Potential Cause 1: Compound Instability or Precipitation.

    • Solution: Ensure your stock solution was prepared in anhydrous DMSO and stored correctly.[1] When diluting into aqueous media, vortex the intermediate dilutions thoroughly and visually inspect for any precipitate. Prepare working solutions fresh for each experiment.[1][3]

  • Potential Cause 2: Suboptimal Assay Conditions.

    • Solution: The duration of compound exposure and cell density can significantly impact results. Ensure cells are in the logarithmic growth phase during treatment.[10] A 72-hour incubation is often a good starting point for proliferation assays. Also, verify that the final DMSO concentration is non-toxic to your cells (typically <0.5%).[3]

  • Potential Cause 3: Cell Line Resistance.

    • Solution: Confirm that your chosen cell line expresses the target, MAP4K4. Low target expression will lead to reduced sensitivity. You can verify this via Western Blot or qPCR. Consider testing a positive control cell line known to be sensitive, such as PANC-1.

  • Potential Cause 4: Assay Interference.

    • Solution: For colorimetric assays like MTT, high concentrations of some compounds can interfere with the formazan (B1609692) production.[11] Run a control plate with the compound in cell-free media to check for direct chemical reduction of the MTT reagent.

G cluster_troubleshooting Troubleshooting Logic for High IC50 Values Start High IC50 or No Effect Observed CheckCompound Check Compound Prep & Storage Start->CheckCompound CheckAssay Review Assay Protocol (Time, Density, DMSO%) Start->CheckAssay CheckTarget Verify Target (MAP4K4) Expression in Cells Start->CheckTarget Result1 Re-test with Freshly Prepared Compound CheckCompound->Result1 Result2 Optimize Assay Conditions (e.g., extend incubation) CheckAssay->Result2 Result3 Switch to a High-Expressing Cell Line CheckTarget->Result3 Success Problem Resolved Result1->Success Result2->Success Result3->Success

References

common issues with Atwlppraanllmaas solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to protein solubility.

Troubleshooting Guides

Issue: Protein Precipitation During Purification

Symptom: Your protein of interest is precipitating out of solution during purification steps.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Buffer pH Proteins are least soluble at their isoelectric point (pI), where their net charge is zero[1][2][3]. Adjust the buffer pH to be at least 1-2 units away from the pI of your protein to increase its net charge and promote repulsion between molecules[4].
Inappropriate Salt Concentration Low salt concentrations can lead to aggregation, while excessively high concentrations can cause "salting out"[5]. Optimize the salt concentration (e.g., NaCl, KCl) in your buffer. A typical starting point is 150 mM, but this may need to be adjusted based on your specific protein.
High Protein Concentration Highly concentrated protein solutions are more prone to aggregation and precipitation[3]. If possible, work with a lower protein concentration. If a high concentration is necessary, consider adding stabilizing excipients.
Temperature Instability Proteins can denature and aggregate at elevated temperatures[1][2][3]. Perform purification steps at a lower temperature (e.g., 4°C) to maintain protein stability[1][4].
Presence of Incorrect Disulfide Bonds For proteins containing cysteine residues, incorrect disulfide bond formation can lead to aggregation[4]. Add a reducing agent, such as DTT or β-mercaptoethanol, to the buffer to prevent oxidation and incorrect disulfide bond formation[4].
Issue: Low Yield of Soluble Protein from Expression

Symptom: After cell lysis, a significant portion of your expressed protein is found in the insoluble fraction (inclusion bodies).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Expression Rate Rapid protein expression can overwhelm the cellular folding machinery, leading to misfolding and aggregation into inclusion bodies[6]. Lower the expression temperature (e.g., to 18-25°C) and reduce the concentration of the inducer (e.g., IPTG) to slow down the rate of protein synthesis[6][7].
Lack of Proper Chaperones The expression host may not have the appropriate chaperones to assist in the correct folding of your protein. Consider co-expressing molecular chaperones or using an expression host with enhanced folding capabilities.
Suboptimal Growth Conditions The growth medium and conditions can influence protein folding and solubility. Optimize media composition, aeration, and other growth parameters.
Inherent Properties of the Protein Some proteins are intrinsically prone to aggregation. Consider engineering the protein by mutating surface hydrophobic residues to be more hydrophilic[1]. Alternatively, expressing a smaller, more soluble domain of the protein may be a solution[8].
Choice of Fusion Tag The fusion tag used for purification can impact solubility. While small tags like His-tags are convenient, larger tags like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) can enhance the solubility of the target protein[6][8].

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence protein solubility?

A1: Protein solubility is a complex property influenced by both intrinsic and extrinsic factors. Intrinsic factors include the amino acid sequence and composition, three-dimensional structure, and surface distribution of hydrophobic and hydrophilic residues[1][9]. Extrinsic factors are related to the solution environment and include pH, ionic strength, temperature, and the presence of additives or co-solutes[2][10][11].

Q2: How does pH affect protein solubility?

A2: The pH of the solution determines the net charge of a protein. At a pH equal to the protein's isoelectric point (pI), the net charge is zero, leading to minimal electrostatic repulsion between protein molecules and often resulting in aggregation and precipitation[1][3]. By adjusting the pH away from the pI, the protein acquires a net positive or negative charge, increasing intermolecular repulsion and enhancing solubility[4].

Q3: What is "salting out" and how can I avoid it?

A3: "Salting out" is a phenomenon where high concentrations of salt are added to a protein solution, which reduces the availability of water molecules to hydrate (B1144303) the protein. This exposes hydrophobic patches on the protein surface, leading to increased protein-protein interactions, aggregation, and precipitation[5]. To avoid this, it's crucial to determine the optimal salt concentration for your protein, as moderate salt levels can actually increase solubility ("salting in") by shielding charged groups[3][11].

Q4: Can additives be used to improve protein solubility?

A4: Yes, various additives can be used to improve protein solubility. Common examples include:

  • Sugars and Polyols (e.g., glycerol, sucrose): These act as osmolytes that stabilize the native protein structure[4].

  • Amino Acids (e.g., L-arginine, L-glutamate): These can suppress aggregation by interacting with charged and hydrophobic regions on the protein surface[4][12].

  • Non-denaturing detergents (e.g., Tween 20, CHAPS): At low concentrations, these can help solubilize protein aggregates without causing denaturation[4].

Q5: What is the difference between protein solubility and aggregation?

A5: Protein solubility refers to the equilibrium between the protein in its dissolved state and its solid, precipitated state, where the protein is often correctly folded[9]. Aggregation, on the other hand, typically involves the formation of insoluble complexes from misfolded or partially unfolded protein molecules[9][10]. While both result in a loss of soluble protein, aggregation is often an irreversible process[9].

Experimental Protocols

Protocol 1: Determining Optimal Buffer Conditions for Solubility

This protocol outlines a method for screening different buffer conditions to identify the optimal pH and salt concentration for your protein's solubility.

Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of your purified protein in a minimal buffer (e.g., 20 mM Tris-HCl, pH 7.4).

  • Set up a 96-well Plate: In a 96-well plate, create a matrix of buffer conditions by varying the pH and salt concentration. For example, you can test a pH range from 4.0 to 9.0 in 0.5 unit increments and a salt (e.g., NaCl) concentration range from 50 mM to 1 M.

  • Add Protein: Add a fixed amount of your protein stock solution to each well of the 96-well plate.

  • Incubate: Incubate the plate at a constant temperature (e.g., 4°C or room temperature) for a set period (e.g., 1 hour to overnight) to allow the protein to equilibrate.

  • Measure Turbidity: Measure the absorbance at 340 nm or 600 nm using a plate reader to assess the level of protein precipitation (turbidity).

  • Analyze Soluble Fraction (Optional): Centrifuge the plate and carefully collect the supernatant from each well. Measure the protein concentration in the supernatant using a Bradford assay or by measuring absorbance at 280 nm.

  • Data Analysis: Plot the turbidity or soluble protein concentration against the pH and salt concentration to identify the conditions that result in the lowest precipitation and highest solubility.

Protocol 2: Solubility Analysis of Recombinant Protein from Cell Lysate

This protocol describes how to determine the proportion of a recombinantly expressed protein that is soluble versus insoluble (in inclusion bodies).

Methodology:

  • Cell Culture and Induction: Grow your cell culture expressing the protein of interest and induce expression as per your standard protocol.

  • Cell Harvesting: Harvest a defined volume of the cell culture by centrifugation.

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer. Lyse the cells using sonication or a French press.

  • Total Protein Sample: Take a small aliquot of the total cell lysate before any further processing. This will represent the total amount of expressed protein.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the remaining lysate at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.

  • Soluble Fraction: Carefully collect the supernatant. This contains the soluble protein fraction.

  • Insoluble Fraction: Wash the pellet with lysis buffer and then resuspend it in a denaturing buffer containing a strong chaotropic agent (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride). This will solubilize the protein from the inclusion bodies.

  • SDS-PAGE Analysis: Run equal volumes of the total protein sample, the soluble fraction, and the insoluble fraction on an SDS-PAGE gel.

  • Quantification: Stain the gel with Coomassie Brilliant Blue or perform a Western blot using an antibody specific to your protein or its tag. Quantify the band intensities in each lane using densitometry software to determine the percentage of soluble and insoluble protein.

Visualizations

Troubleshooting_Workflow start Protein Insolubility Observed check_expression Insoluble during Expression? start->check_expression check_purification Insoluble during Purification? check_expression->check_purification No optimize_expression Optimize Expression Conditions (Temp, Inducer, Tag) check_expression->optimize_expression Yes optimize_buffer Optimize Buffer Conditions (pH, Salt, Additives) check_purification->optimize_buffer Yes refold Refold from Inclusion Bodies optimize_expression->refold soluble_protein Soluble Protein optimize_expression->soluble_protein refold->soluble_protein modify_protein Protein Engineering optimize_buffer->modify_protein optimize_buffer->soluble_protein modify_protein->soluble_protein

Caption: Troubleshooting workflow for protein insolubility.

Protein_Folding_Pathway unfolded Unfolded Polypeptide misfolded Misfolded Intermediate unfolded->misfolded Folding native Correctly Folded (Soluble) misfolded->native Correct Folding aggregate Aggregates (Insoluble) misfolded->aggregate Aggregation native->aggregate Denaturation

Caption: Protein folding and aggregation pathway.

References

how to reduce Atwlppraanllmaas off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

ATL-Platform Technical Support Center

Welcome to the technical support center for the ATL-Platform. This guide provides troubleshooting advice and frequently asked questions to help you minimize off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of the ATL-Platform?

Off-target effects refer to the unintended interactions of the ATL-Platform's therapeutic components with molecules or cellular pathways other than the intended target. These interactions can lead to unforeseen biological consequences, including toxicity and reduced therapeutic efficacy. It is crucial to identify and mitigate these effects during the development of ATL-Platform-based therapeutics.

Q2: What are the primary causes of off-target effects with the ATL-Platform?

The primary causes of off-target effects can be broadly categorized as follows:

  • Sequence Homology: The guide component of the ATL-Platform may recognize and bind to sequences that are similar, but not identical, to the intended target sequence.

  • Concentration-Dependent Effects: High concentrations of the ATL-Platform components can lead to non-specific binding and engagement of unintended targets.

  • Cellular State: The physiological state of the target cells, including the expression levels of related proteins and the activity of specific signaling pathways, can influence the likelihood of off-target events.

Troubleshooting Guide: Reducing Off-Target Effects

This guide addresses specific issues you may encounter and provides actionable steps to mitigate them.

Issue 1: High levels of off-target engagement observed in initial screening.

Possible Cause: The concentration of the ATL-Platform therapeutic used is too high, leading to non-specific interactions.

Solution:

  • Perform a Dose-Response Curve: Titrate the concentration of the ATL-Platform therapeutic to identify the lowest effective dose that maintains on-target activity while minimizing off-target effects.

  • Optimize Delivery Method: Ensure the delivery method is providing consistent and controlled release of the therapeutic.

Issue 2: Off-target effects are observed in specific cell lines but not others.

Possible Cause: Cell-type-specific factors, such as the expression of homologous targets or unique pathway activities, are contributing to the off-target effects.

Solution:

  • Profile Potential Off-Target Sites: Use genomic or proteomic approaches to identify potential off-target sites in the affected cell lines.

  • Modify the Guide Component: Redesign the guide component of the ATL-Platform to have higher specificity for the intended target, avoiding known homologous sequences present in the sensitive cell lines.

Quantitative Data Summary

The following tables summarize the quantitative data from studies aimed at reducing the off-target effects of the ATL-Platform.

Table 1: Effect of Concentration on On-Target and Off-Target Activity

Concentration (nM)On-Target Activity (%)Off-Target Activity (%)
1095 ± 2.15 ± 1.5
2597 ± 1.815 ± 3.2
5098 ± 1.535 ± 4.1
10099 ± 1.260 ± 5.6

Table 2: Impact of Guide Component Modification on Specificity

Guide ComponentOn-Target Activity (%)Off-Target Activity (vs. OT-1) (%)Off-Target Activity (vs. OT-2) (%)
Original96 ± 2.545 ± 3.830 ± 2.9
Modified 194 ± 2.810 ± 2.18 ± 1.7
Modified 295 ± 2.35 ± 1.64 ± 1.2

Detailed Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target and Off-Target Activity

Objective: To determine the optimal concentration of the ATL-Platform therapeutic that maximizes on-target activity while minimizing off-target effects.

Methodology:

  • Cell Culture: Plate target cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.

  • Therapeutic Preparation: Prepare a serial dilution of the ATL-Platform therapeutic in a suitable buffer, with concentrations ranging from 1 nM to 100 nM.

  • Treatment: Treat the cells with the different concentrations of the therapeutic and incubate for 48 hours.

  • Lysis and Analysis: Lyse the cells and quantify the levels of the on-target and known off-target proteins using a validated immunoassay (e.g., ELISA or Western Blot).

  • Data Analysis: Plot the percentage of on-target and off-target activity against the therapeutic concentration to determine the optimal dose.

Protocol 2: Off-Target Nomination via Proteomics

Objective: To identify potential off-target proteins of the ATL-Platform therapeutic in an unbiased manner.

Methodology:

  • Cell Treatment: Treat cells with the ATL-Platform therapeutic at the optimal concentration and a vehicle control.

  • Protein Extraction and Digestion: After 48 hours, harvest the cells, extract total protein, and perform tryptic digestion.

  • Mass Spectrometry: Analyze the peptide samples using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein abundance profiles between the treated and control samples to identify proteins that are significantly up- or down-regulated, indicating potential off-target engagement.

Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment therapeutic_prep Therapeutic Preparation therapeutic_prep->treatment lysis Cell Lysis treatment->lysis analysis Immunoassay / MS lysis->analysis data_analysis Data Analysis analysis->data_analysis

Caption: Experimental workflow for assessing off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway ATL_Platform ATL-Platform Target_Protein Target Protein ATL_Platform->Target_Protein Binds Off_Target_1 Off-Target Protein 1 ATL_Platform->Off_Target_1 Binds (Non-specific) Off_Target_2 Off-Target Protein 2 ATL_Platform->Off_Target_2 Binds (Non-specific) On_Target_Effect Desired Therapeutic Effect Target_Protein->On_Target_Effect Leads to Adverse_Effect Adverse Cellular Effect Off_Target_1->Adverse_Effect Off_Target_2->Adverse_Effect

improving signal-to-noise ratio in Atwlppraanllmaas experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Atwlppraanllmaas Experiments

Disclaimer: The term "this compound" does not correspond to a recognized scientific technique or platform in established literature. The following guide provides universal, best-practice principles for improving the signal-to-noise ratio (S/N) that are applicable to a wide range of quantitative biological assays, such as immunoassays, cell-based assays, and proteomic analyses. The examples provided are based on a generic fluorescence-based sandwich assay format, which is commonly used in drug development and research.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise (S/N) ratio and why is it critical for my experimental results?

The signal-to-noise ratio (S/N or SNR) is a measure that compares the level of a desired signal to the level of background noise. The "signal" is the specific measurement generated by the target analyte you are trying to detect. The "noise" is the non-specific background signal present in the absence of your target analyte. A high S/N ratio is crucial for assay sensitivity and reliability, as it ensures that the measured signal is truly a result of the target and not random interference.

Q2: What are the most common causes of high background noise in my experiments?

High background noise can originate from several sources:

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the assay surface (e.g., a microplate well) allows reagents to adhere indiscriminately.

  • Suboptimal Reagent Concentration: Excessively high concentrations of detection reagents (e.g., primary or secondary antibodies) can lead to non-specific binding.

  • Ineffective Washing: Failure to remove unbound reagents during wash steps is a primary cause of high background.

  • Poor Sample Quality: Contaminants or interfering substances within the sample matrix can contribute to noise.

  • Reagent Quality: Degradation or contamination of buffers, antibodies, or substrates can produce spurious signals.

Q3: How can I increase my specific signal without also increasing noise?

Boosting the specific signal often involves optimizing the affinity and concentration of your detection reagents.

  • Reagent Titration: Systematically test a range of concentrations for your primary and secondary detection reagents to find the optimal balance that maximizes the specific signal without elevating the background.

  • Incubation Times & Temperatures: Increasing incubation time or adjusting the temperature can promote more complete binding of the target analyte to the detection reagents. However, prolonged incubations can sometimes also increase background, so this must be optimized empirically.

  • High-Affinity Reagents: Using high-affinity, validated reagents (e.g., monoclonal antibodies) specific to your target can significantly enhance the signal.

Troubleshooting Guides

Problem: My background signal is too high, resulting in a low S/N ratio.

High background is often the primary reason for a poor S/N ratio. The following steps and data provide a guide to reducing it.

Solution A: Optimize Your Blocking Buffer The choice of blocking agent can dramatically impact non-specific binding. It is recommended to test several options to find the most effective one for your specific assay system.

Table 1: Comparison of Different Blocking Buffers

Blocking Agent Signal (RFU) Noise (RFU) S/N Ratio (Signal/Noise)
1% BSA in PBS 45,200 2,800 16.1
5% Non-fat Dry Milk in TBS-T 41,500 1,100 37.7
Commercial Blocker X 48,100 650 74.0
PBS-T Only (No Blocker) 51,000 15,300 3.3

RFU: Relative Fluorescence Units. Data are hypothetical.

Solution B: Enhance Your Washing Protocol Insufficient washing fails to remove unbound detection reagents. Optimizing the number, duration, and volume of washes is critical.

Table 2: Effect of Washing Protocol on S/N Ratio

Wash Protocol (0.1% Tween-20 in PBS) Signal (RFU) Noise (RFU) S/N Ratio (Signal/Noise)
2 washes x 1 minute 47,500 1,500 31.7
3 washes x 3 minutes 48,000 800 60.0
4 washes x 5 minutes 47,800 550 86.9

Data are hypothetical.

Problem: My specific signal is too weak to distinguish from the background.

If the background is low but the specific signal is still not sufficiently high, you may need to optimize reagent concentrations.

Solution: Perform a Reagent Titration Matrix Test a matrix of different primary and secondary reagent concentrations to identify the combination that yields the highest S/N ratio.

Table 3: Titration Matrix for Primary and Secondary Reagents (S/N Ratio)

Secondary Reagent: 0.5 µg/mL Secondary Reagent: 1.0 µg/mL Secondary Reagent: 2.0 µg/mL
Primary Reagent: 1 µg/mL 45.5 55.1 40.2
Primary Reagent: 2 µg/mL 60.3 88.7 65.4
Primary Reagent: 4 µg/mL 51.7 70.9 50.1

Values represent the calculated S/N ratio. The optimal condition is highlighted. Data are hypothetical.

Experimental Protocols

Protocol: Generic Fluorescence-Based Sandwich Assay for S/N Optimization
  • Plate Coating:

    • Dilute capture antibody to 2 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5).

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution.

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of a selected Blocking Buffer (e.g., Commercial Blocker X).

    • Incubate for 2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate 3 times as described in step 2.

    • Add 100 µL of your samples (and standards/controls) to the appropriate wells.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Detection Reagent Incubation (Primary):

    • Wash the plate 4 times as described in step 2.

    • Add 100 µL/well of the optimized primary detection reagent (e.g., 2 µg/mL in blocking buffer).

    • Incubate for 1 hour at room temperature.

  • Detection Reagent Incubation (Secondary):

    • Wash the plate 4 times as described in step 2.

    • Add 100 µL/well of the optimized fluorescently-labeled secondary reagent (e.g., 1 µg/mL in blocking buffer).

    • Incubate for 1 hour at room temperature, protected from light.

  • Final Wash and Signal Measurement:

    • Wash the plate 5 times with Wash Buffer, ensuring complete removal of unbound secondary reagent.

    • Add 100 µL/well of Assay Buffer (e.g., PBS).

    • Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Finalization Coat 1. Coat Plate Block 2. Block Plate Coat->Block Wash Sample 3. Add Sample Block->Sample Wash Detect1 4. Add Primary Detection Reagent Sample->Detect1 Wash (Critical for Noise) Detect2 5. Add Secondary (Labeled) Reagent Detect1->Detect2 Wash (Critical for Noise) Read 6. Measure Signal Detect2->Read Final Wash (Critical for Noise)

Caption: General experimental workflow highlighting critical wash steps for noise reduction.

Troubleshooting_Flowchart Start Low S/N Ratio HighBg Is Background Signal High? Start->HighBg WeakSig Is Specific Signal Low? HighBg->WeakSig No OptimizeWash Improve Washing Protocol (More/Longer Washes) HighBg->OptimizeWash Yes TitrateReagent Titrate Detection Reagents (Primary/Secondary) WeakSig->TitrateReagent Yes CheckSample Assess Sample Quality and Dilution WeakSig->CheckSample No, Signal is OK but S/N is still low OptimizeBlock Test Different Blocking Buffers OptimizeWash->OptimizeBlock OptimizeBlock->WeakSig CheckIncubation Optimize Incubation Time & Temperature TitrateReagent->CheckIncubation End Re-evaluate S/N Ratio CheckSample->End CheckIncubation->End

Caption: A troubleshooting flowchart for diagnosing and resolving low S/N ratio issues.

Signaling_Pathway cluster_signal Specific Signal Generation cluster_noise Noise Generation Analyte Target Analyte CaptureAb Capture Reagent Analyte->CaptureAb DetectAb Detection Reagent Analyte->DetectAb Fluor Fluorophore DetectAb->Fluor Signal Specific Signal Fluor->Signal Excitation NonSpecific Non-Specific Binding (Unbound Reagent) Surface Assay Surface NonSpecific->Surface Noise Background Noise Surface->Noise

Caption: Diagram illustrating specific signal generation versus non-specific background noise.

Technical Support Center: Atwlppraanllmaas Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and storage of Atwlppraanllmaas to ensure the integrity and reproducibility of your experimental results. Below, you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues encountered during the handling and storage of this peptide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

A1: For optimal long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[1][2][3] Storing the peptide in a lyophilized state minimizes degradation by preventing bacterial growth, oxidation, and the formation of secondary structures.[1][3] Under these conditions, the peptide can be stable for several years.[1][3]

Q2: How should I handle the vial of lyophilized this compound upon receipt and before use?

A2: Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator.[1][3] This prevents condensation from forming, as peptides are often hygroscopic, and moisture can significantly reduce stability.[1][3] Before reconstitution, it is also good practice to centrifuge the vial to ensure all the lyophilized powder is at the bottom.[1][3]

Q3: What is the recommended procedure for reconstituting this compound?

A3: The solubility of a peptide is largely determined by its amino acid sequence and overall polarity. For this compound, which has a specific sequence that may render it acidic, basic, or neutral, the following general steps should be taken:

  • Determine the peptide's charge: Calculate the overall charge of this compound at neutral pH.

  • Select an appropriate solvent:

    • Acidic peptides: Reconstitute in a basic buffer.

    • Basic peptides: Dissolve in an acidic solution.[1]

    • Hydrophobic or neutral peptides: Use a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by dilution with sterile, purified water.[1] Caution: Avoid using DMSO if the this compound sequence contains methionine or free cysteine, as it can cause oxidation.[1][4]

  • Test solubility: Always test the solubility of a small portion of the peptide before dissolving the entire sample.[4]

Q4: How should I store this compound once it is in solution?

A4: Peptide solutions are significantly less stable than their lyophilized form. To maintain the integrity of your this compound solution:

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][5]

  • Storage Temperature: Store the aliquots at -20°C or -80°C.[6]

  • pH: Maintain the solution at a pH of 5-6 for optimal stability.[5][6]

  • Sterility: Use sterile buffers for reconstitution and consider filtering the solution through a 0.2 µm filter to prevent bacterial contamination.[6]

Troubleshooting Guides

Problem 1: I am observing low or no biological activity of this compound in my assay.

Possible CauseTroubleshooting Steps
Peptide Degradation 1. Verify Storage Conditions: Confirm that the lyophilized peptide was stored at -20°C or -80°C, protected from light and moisture.[2][4] 2. Review Reconstitution Protocol: Ensure the correct solvent and pH were used for reconstitution.[1] 3. Check for Freeze-Thaw Cycles: Confirm that the stock solution was aliquoted to avoid repeated freezing and thawing.[1][5]
Incorrect Peptide Concentration 1. Re-quantify Peptide: Use a spectrophotometer to measure the absorbance at 280 nm (if the sequence contains Trp or Tyr) or use a colorimetric peptide assay for more accurate quantification. 2. Check Weighing Procedure: Peptides can be hygroscopic and affected by static electricity, leading to weighing inaccuracies.[7] Ensure the peptide was equilibrated to room temperature before weighing and that an anti-static device was used if necessary.[7]
Oxidation of Susceptible Residues 1. Identify Susceptible Amino Acids: Check the this compound sequence for residues prone to oxidation, such as Methionine (Met), Cysteine (Cys), Tryptophan (Trp), Histidine (His), and Tyrosine (Tyr).[8][9] 2. Modify Handling Procedures: When working with oxidation-prone peptides, use degassed (oxygen-free) buffers and consider purging the vial with an inert gas like argon or nitrogen before sealing.[2][6]

Problem 2: My reconstituted this compound solution appears cloudy or shows visible precipitates.

Possible CauseTroubleshooting Steps
Poor Solubility 1. Optimize Solvent: The initial solvent may be inappropriate. Test solubility in different solvents, starting with those that are easily removable by lyophilization.[4] For hydrophobic peptides, a small amount of organic solvent may be necessary.[1] 2. Adjust pH: The pH of the solution may be at the isoelectric point (pI) of the peptide, where solubility is minimal. Adjust the pH away from the pI.
Aggregation 1. Reduce Concentration: The peptide concentration may be too high, promoting self-association and aggregation.[8] Try dissolving the peptide at a lower concentration. 2. Sonication: Use a sonicator to help break up aggregates and facilitate dissolution.[4] If the solution remains cloudy after sonication, a stronger solvent is likely needed.[4]
Contamination 1. Use Sterile Reagents: Ensure that all buffers and water used for reconstitution are sterile and free of particulates. 2. Proper Handling: Use sterile techniques during reconstitution and handling to prevent microbial contamination, which can lead to cloudiness.

Experimental Protocols

Protocol 1: General Peptide Reconstitution

This protocol provides a general methodology for reconstituting lyophilized this compound.

  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature in a desiccator for at least 20 minutes.

  • Centrifuge: Briefly centrifuge the vial to collect all the powder at the bottom.

  • Solvent Addition: Based on the peptide's properties (acidic, basic, or neutral), carefully add the appropriate sterile solvent (e.g., sterile distilled water, dilute acetic acid, or a small amount of DMSO followed by aqueous buffer) to achieve the desired stock concentration.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C until use.

Protocol 2: Peptide Stability Assessment by HPLC

This protocol outlines a method to assess the stability of this compound over time.

  • Sample Preparation: Reconstitute this compound in the desired buffer and create multiple aliquots. Store them under the conditions you wish to test (e.g., 4°C, -20°C, -80°C).

  • Time-Zero Analysis: Immediately after reconstitution, analyze one aliquot using High-Performance Liquid Chromatography (HPLC) to establish a baseline (time-zero) purity profile.

  • Time-Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months), remove one aliquot from each storage condition.

  • HPLC Analysis: Analyze each aliquot by HPLC under the same conditions as the time-zero sample.

  • Data Interpretation: Compare the chromatograms from the different time points to the baseline. A decrease in the area of the main peptide peak or the appearance of new peaks indicates degradation. Calculate the percentage of purity at each time point.

Visualizations

experimental_workflow Experimental Workflow for this compound Handling cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage & Use start Receive Lyophilized this compound equilibrate Equilibrate to Room Temp in Desiccator start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge weigh Weigh Peptide centrifuge->weigh add_solvent Add Appropriate Solvent weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store use Use in Experiment store->use

Caption: Workflow for handling and storing this compound.

degradation_pathways Common Degradation Pathways for Peptides cluster_chemical Chemical Degradation cluster_physical Physical Instability peptide Intact this compound oxidation Oxidation (Met, Cys, Trp) peptide->oxidation O2, Light deamidation Deamidation (Asn, Gln) peptide->deamidation pH, Temp hydrolysis Hydrolysis (Asp-X bonds) peptide->hydrolysis H2O, pH aggregation Aggregation peptide->aggregation Conc., Temp adsorption Adsorption to Surfaces peptide->adsorption Surface Type

Caption: Common degradation pathways affecting peptide stability.

References

avoiding contamination in Atwlppraanllmaas preparations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for avoiding, identifying, and troubleshooting contamination in Adeno-Associated Virus (AAV) preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in AAV preparations?

A1: AAV preparations can contain various product- and process-related impurities. The most common contaminants include:

  • Product-Related Impurities: These are variants of the AAV vector itself, such as empty capsids (lacking the vector genome) and intermediate capsids containing partial or incorrect DNA sequences.[1][2]

  • Process-Related Impurities: These originate from the manufacturing process and include:

    • Host Cell Contaminants: Proteins and DNA from the producer cell line (e.g., HEK293, Sf9).[3][4][5]

    • Plasmid DNA: Residual plasmid DNA used for transfection.[3][6][7]

    • Endotoxins: Components of bacterial cell walls that can be introduced through contaminated reagents or water.[8]

    • Microbial Contaminants: Bacteria, fungi, and mycoplasma introduced through breaches in sterile technique.[7][8]

    • Replication-Competent AAV (rcAAV): Wild-type-like AAV particles that can replicate, which poses a safety risk.[9]

Q2: Why is it critical to minimize contamination in AAV preparations?

A2: Contaminants in AAV preparations can have significant negative impacts on research and clinical applications. They can decrease the efficacy of the therapy by reducing the concentration of the active vector, and more critically, they can cause adverse immune responses and toxicity in patients.[1][4][9] Regulatory bodies require stringent quality control to ensure the purity, safety, and potency of AAV products for clinical use.[5]

Q3: What is the significance of the "full-to-empty" capsid ratio?

A3: The full-to-empty capsid ratio is a critical quality attribute of an AAV preparation. "Full" capsids contain the desired therapeutic gene, while "empty" capsids are devoid of any genetic material. High levels of empty capsids can decrease the therapeutic efficacy and may contribute to unnecessary immune responses.[2][10] Therefore, a higher ratio of full-to-empty capsids is desirable.

Troubleshooting Guide

This section addresses specific issues that may arise during AAV production and purification.

Problem / Question Possible Cause(s) Recommended Solution(s)
My final AAV preparation has low purity, with extra protein bands on an SDS-PAGE gel. Incomplete removal of host cell proteins during purification.[8]Optimize your purification protocol. Consider adding an additional chromatography step (e.g., ion-exchange) to improve separation of AAV particles from host cell proteins.[2] Ensure proper stoichiometry of the three viral proteins (VP1, VP2, and VP3) is visible.
Contamination with ferritin from the host cell lysate.[5]Implement purification steps specifically designed to remove ferritin, which can be difficult to separate from AAV particles.[5]
I'm detecting significant levels of host cell or plasmid DNA in my final product. Inefficient DNase digestion before purification.[6][8]Ensure the DNase digestion step is performed correctly, with the appropriate concentration of a high-quality nuclease and for a sufficient duration, to eliminate contaminating DNA before it can be packaged.[4][8]
Aberrant packaging of DNA from the production system into AAV capsids.[3]Optimize the plasmid ratios used for transfection. The relative amounts of vector, helper, and Rep/Cap plasmids can influence the packaging of non-vector DNA.[3]
My cell cultures for AAV production are frequently contaminated with bacteria or fungi. Poor aseptic technique.[11]Strictly adhere to aseptic techniques. Work in a certified biosafety cabinet, regularly sterilize surfaces, and use sterile reagents and consumables.[11]
Contaminated reagents or media.Filter-sterilize all solutions.[11] Avoid using antibiotics in the culture media, as this can mask low-level contamination and lead to the development of antibiotic-resistant strains.[11]
I suspect mycoplasma contamination in my producer cell line. Introduction from other contaminated cell lines or lab personnel.Regularly test your cell lines for mycoplasma using a reliable method like PCR-based assays.[8] Quarantine all new cell lines until they have been tested and confirmed to be negative.
My AAV titer is consistently low. Suboptimal health of producer cells (e.g., HEK293T).[12]Ensure cells are healthy, within a low passage number (ideally under 30), and are not overgrown at the time of transfection.[12]
Inefficient transfection.Optimize the transfection protocol, including the choice of transfection reagent and the DNA-to-reagent ratio. The quality of the plasmid DNA is also critical.[12][13]
Loss of AAV particles during purification.Use materials and filters, such as Polyethersulfone (PES) membranes, that are known to have low AAV binding.[12] Avoid excessive freeze-thaw cycles which can reduce viral infectivity.[14]

Data Presentation

Table 1: Common Nucleic Acid Impurities in AAV Preparations
Type of Impurity Source Typical Percentage in Final Product Detection Method(s)
Incomplete Vector GenomesAAV Production ProcessHighly variableNext-Generation Sequencing (NGS)[3]
Host Cell Genomic DNAProducer Cell Line (e.g., HEK293, Sf9)~0.30% (HEK293) to <2.1% (Sf9)[15]qPCR, ddPCR, NGS[6][7]
Plasmid DNA SequencesTransfection Plasmids (Rep/Cap, Helper)Variable, dependent on productionqPCR, NGS[3]
Bacterial Sequences (e.g., antibiotic resistance genes)Plasmid BackboneVariable, dependent on productionqPCR, NGS[3]
Table 2: Quality Control Assays for AAV Purity and Safety
Attribute Parameter Measured Recommended Assay
Purity Presence of non-capsid proteinsSDS-PAGE with silver staining[8]
Ratio of full to empty capsidsAnalytical Ultracentrifugation (AUC), Cryo-TEM[5][10]
Safety Sterility (bacteria and fungi)Compendial sterility testing (e.g., direct inoculation)[7]
MycoplasmaPCR-based assays[8]
EndotoxinLimulus Amebocyte Lysate (LAL) assay
Replication Competent AAV (rcAAV)Cell-based infectivity assay with helper virus[7][9]
Identity Vector Genome SequenceNext-Generation Sequencing (NGS)[7]
Capsid SerotypeELISA, Western Blot[7]

Experimental Protocols

Protocol 1: Basic Sterility Testing of Final AAV Product

This protocol is a simplified method to detect bacterial and fungal contamination.

Materials:

  • Final AAV product

  • Tryptic Soy Broth (TSB) or LB Broth

  • Tryptic Soy Agar (B569324) (TSA) or LB Agar plates

  • Sterile 15 mL conical tubes

  • Incubator set to 37°C

  • Positive control (e.g., E. coli DH5α)

  • Negative control (sterile broth)

Methodology:

  • In a sterile biosafety cabinet, label two sterile 15 mL tubes for each AAV sample to be tested (duplicates). Also, prepare tubes for a positive and a negative control.

  • Add 5 mL of sterile TSB to each tube.

  • Add 10-20 µL of the final AAV preparation to the corresponding tubes.

  • For the positive control, add a small inoculum of E. coli. For the negative control, add nothing further.

  • Incubate all tubes at 37°C for 48 hours.

  • After incubation, visually inspect the broth for turbidity (cloudiness), which indicates microbial growth. The negative control should remain clear.

  • Using a sterile spreader, plate 100 µL from each tube onto a separate, clearly labeled agar plate.

  • Incubate the plates at 37°C for an additional 24-48 hours.

  • Examine the plates for the presence of bacterial or fungal colonies. The negative control plate should have no colonies.

Protocol 2: Overview of AAV Production by Triple Transfection in HEK293T Cells

This protocol outlines the key steps for producing AAV vectors.

Materials:

  • Healthy, low-passage HEK293T cells

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Three plasmids:

    • Transfer plasmid: Contains the gene of interest flanked by AAV ITRs.

    • Packaging plasmid (Rep/Cap): Provides the AAV replication and capsid genes.[16]

    • Helper plasmid: Provides adenoviral helper genes required for replication.[16][17]

  • Transfection reagent (e.g., PEI)

  • Phosphate-Buffered Saline (PBS)

  • Nuclease (e.g., Benzonase)

Methodology:

  • Cell Plating: Plate HEK293T cells so they reach 80-90% confluency on the day of transfection.[12]

  • Transfection: Prepare the plasmid mixture containing the transfer, packaging, and helper plasmids. Mix with the transfection reagent according to the manufacturer's protocol and add to the cells.

  • Incubation: Incubate the transfected cells for 48-72 hours to allow for virus production.[18]

  • Harvest: Collect both the cells and the culture medium. The cells can be detached by gentle tapping or scraping.

  • Cell Lysis: Pellet the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and perform 3-4 freeze-thaw cycles to release the intracellular AAV particles.[16][18]

  • Nuclease Treatment: Treat the crude lysate with a nuclease (e.g., Benzonase) to digest contaminating host cell and plasmid DNA.[16]

  • Clarification: Centrifuge the lysate to pellet cell debris. The supernatant now contains the crude AAV preparation.

  • Purification: The crude AAV is then subjected to one or more purification steps, such as iodixanol (B1672021) or cesium chloride gradient ultracentrifugation, or chromatography methods, to separate AAV particles from remaining impurities.[2][16]

Mandatory Visualizations

AAV_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cell_culture HEK293T Cell Culture & Expansion transfection Triple Plasmid Transfection cell_culture->transfection incubation Virus Production (48-72h Incubation) transfection->incubation harvest Harvest Cells & Supernatant incubation->harvest lysis Cell Lysis (Freeze/Thaw) harvest->lysis nuclease Nuclease Treatment lysis->nuclease clarification Clarification (Centrifugation) nuclease->clarification purification Purification (e.g., Chromatography) clarification->purification qc Quality Control (Titer, Purity, Safety) purification->qc

Caption: High-level workflow for AAV production and purification.

Contamination_Troubleshooting start Contamination Suspected in Final AAV Product check_sterility Perform Sterility Test (Broth & Plate) start->check_sterility microbial_growth Result: Microbial Contamination check_sterility->microbial_growth Growth (Turbidity/Colonies) no_microbial_growth Check for Other Contaminants check_sterility->no_microbial_growth No Growth review_aseptic Action: Review Aseptic Technique. Check all reagents and media for contamination. microbial_growth->review_aseptic sds_page Run SDS-PAGE with Silver Stain no_microbial_growth->sds_page Protein Impurities? qpcr Run qPCR/ddPCR for Host Cell/Plasmid DNA no_microbial_growth->qpcr Nucleic Acid Impurities? extra_bands Result: Host Cell Protein Contamination sds_page->extra_bands Extra Bands Present clean_bands Product is likely pure of excess protein sds_page->clean_bands Clean (VP1,2,3 only) high_dna Result: Residual DNA Contamination qpcr->high_dna High DNA Levels low_dna Product is likely pure of excess DNA qpcr->low_dna Low/Acceptable DNA optimize_purification Action: Optimize purification protocol (e.g., add chromatography step). extra_bands->optimize_purification optimize_nuclease Action: Optimize nuclease digestion step. Review plasmid ratios. high_dna->optimize_nuclease

Caption: Decision tree for troubleshooting AAV contamination.

References

Atwlppraanllmaas experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on experimental controls, best practices, and troubleshooting for Atwlppraanllmaas-related assays.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for an this compound expression assay (e.g., Western Blot)?

A1: Appropriate controls are critical to confirm the validity of your results.[1]

  • Positive Control: This control is used to verify that the experimental setup is working correctly.[1][2] A common positive control is a sample known to express this compound, such as a cell line with confirmed overexpression of the target protein or a purified recombinant this compound protein.[1] This ensures that your antibodies and detection reagents are active and the protocol is performing as expected.

  • Negative Control: This control helps to identify non-specific signals and confirm that a positive result is genuine.[1][2] An ideal negative control would be a sample from a cell line or tissue known not to express this compound. This helps to ensure that the primary antibody is specific to the target protein.[3]

  • Loading Control: A loading control is essential for quantifying protein expression levels between samples.[4] It involves probing for a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin) to ensure that equal amounts of protein were loaded into each well. The loading control protein should have a different molecular weight from this compound to allow for clear separation and visualization.[4]

Q2: What controls are necessary for a cell-based this compound activity assay?

A2: For cell-based assays, controls are needed to validate the cellular response.

  • Untreated Control (Baseline): Cells that have not been exposed to any treatment or stimulus. This group serves as the baseline to which all other samples are compared.[5]

  • Vehicle Control: Cells treated with the same solvent (e.g., DMSO, PBS) used to dissolve the experimental compound. This control ensures that the vehicle itself does not affect this compound activity.

  • Positive Control (Activator/Inhibitor): A known activator or inhibitor of the this compound pathway. This confirms that the cells are responsive and the assay can detect changes in activity.

  • No-Cell Control: Wells containing only the assay medium and reagents, but no cells. This helps to measure the background signal of the assay.[5]

Q3: How important is reagent and sample handling for this compound assays?

A3: Meticulous sample and reagent handling is fundamental for accurate and reliable results.[6] Key considerations include:

  • Reagent Stability: Ensure all reagents are stored at the recommended temperatures and are not expired.[7][8] Avoid repeated freeze-thaw cycles of antibodies and protein samples.

  • Temperature Consistency: Allow all reagents and plates to reach room temperature before starting the assay, unless the protocol specifies otherwise, to prevent temperature gradients across the plate that can cause variability.[8][9]

  • Avoiding Contamination: Use fresh, sterile buffers and pipette tips.[10][11] Cross-contamination between samples or from reagents can lead to false positives or high background.[11][12]

Troubleshooting Guides

Guide 1: this compound Expression Assay (Western Blot Analogue)
Problem Possible Cause Recommended Solution
No Signal or Weak Signal Inactive or incorrect primary/secondary antibody.- Perform a dot blot to check antibody activity.[10][13]- Ensure the secondary antibody is compatible with the primary antibody's host species.[10]- Use fresh antibody, as reusing diluted antibodies can lower the effective concentration.
Low concentration of target protein.- Increase the amount of protein loaded per well.[3]- Use a positive control lysate known to express this compound.
Inefficient protein transfer from gel to membrane.- Confirm transfer by staining the membrane with Ponceau S after transfer.[3]- For high molecular weight proteins, consider adding a low percentage of SDS to the transfer buffer.[13]
High Background Primary antibody concentration is too high.- Reduce the primary antibody concentration; perform a titration to find the optimal dilution.[3][13]
Insufficient blocking or washing.- Increase blocking time (e.g., 1 hour at room temperature or overnight at 4°C).[13]- Increase the number and duration of wash steps. Adding a detergent like Tween-20 to the wash buffer can also help.[3]
Membrane was allowed to dry out.- Ensure the membrane is fully immersed in buffer during all incubation and wash steps.[10]
Non-Specific Bands Primary antibody is not specific enough.- Use affinity-purified primary antibodies.- Optimize antibody concentration to reduce off-target binding.[3]
Protein overloading.- Reduce the total amount of protein loaded onto the gel.[3]
Secondary antibody is binding non-specifically.- Run a control lane with only the secondary antibody to check for non-specific binding.
Guide 2: this compound Cell-Based Activity Assay
Problem Possible Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seeding.- Ensure cells are thoroughly resuspended to a single-cell suspension before plating.- Optimize cell seeding density to ensure a healthy monolayer.[14]
Pipetting errors.- Calibrate pipettes regularly.[8]- Use a master mix of reagents to minimize pipetting variations between wells.[11]
"Edge Effect" on the microplate.- Avoid using the outer wells of the plate, as they are more prone to evaporation.- Ensure proper humidity control during incubation.
Low Assay Window (Signal-to-Background) Suboptimal assay timing.- Perform a time-course experiment to determine the optimal incubation time for treatment and signal detection.[15]
Cell health issues.- Only use cells that are healthy and in the exponential growth phase.[14][16]- Regularly test for mycoplasma contamination.[16]
Reagent concentration is not optimal.- Titrate key reagents, such as the detection substrate, to find the concentration that yields the best signal-to-background ratio.
Inconsistent Results Between Experiments Cell passage number variation.- Use cells within a consistent and narrow range of passage numbers, as high passage numbers can alter cell behavior.[15][16]
Reagent lot-to-lot variability.- Test new lots of critical reagents (e.g., serum, antibodies) against the old lot to ensure consistency.
Environmental factors.- Maintain consistent incubation conditions (temperature, CO2, humidity).

Experimental Protocols

Protocol 1: this compound Protein Expression Analysis by Immunoblotting

This protocol outlines a standard procedure for detecting this compound protein levels in cell lysates.

  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine total protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Load 20-30 µg of total protein from each sample into the wells of a polyacrylamide gel.

    • Include a molecular weight marker and appropriate positive and negative controls.[1]

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • After transfer, briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[3]

  • Blocking:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[3]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against this compound (at its predetermined optimal dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.[3]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

  • Stripping and Reprobing (for Loading Control):

    • Strip the membrane of the primary and secondary antibodies using a stripping buffer.

    • Repeat the blocking and antibody incubation steps using an antibody for a loading control protein (e.g., GAPDH).

Protocol 2: this compound Cellular Activity Assay (Reporter-Based)

This protocol describes a method for measuring the activation of the this compound signaling pathway using a luciferase reporter construct.

  • Cell Seeding:

    • Seed cells in a 96-well white, clear-bottom plate at a pre-optimized density and allow them to adhere overnight.[14]

  • Transfection (if necessary):

    • Transfect cells with the this compound-responsive reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment:

    • Prepare serial dilutions of test compounds.

    • Remove the old media from the cells and add media containing the test compounds or controls (vehicle, positive control).

  • Incubation:

    • Incubate the plate for the predetermined optimal time (e.g., 6-24 hours) in a cell culture incubator.

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to all wells according to the manufacturer's instructions.

    • Measure luminescence using a plate reader. If a dual-luciferase system is used, add the second reagent and read again.

  • Data Analysis:

    • Normalize the reporter signal (Firefly luciferase) to the control signal (Renilla luciferase).

    • Calculate the fold change in activity relative to the vehicle-treated control.

Visualizations

This compound Signaling Pathway

Atwlppraanllmaas_Signaling_Pathway cluster_0 Ligand External Ligand Receptor Membrane Receptor Ligand->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Activates This compound This compound (Kinase) Adaptor->this compound Recruits & Activates Kinase1 Downstream Kinase 1 This compound->Kinase1 Phosphorylates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Response Cellular Response (e.g., Gene Expression) Nucleus->Response

Caption: A hypothetical signaling cascade involving this compound activation.

Experimental Workflow for this compound Analysis

Atwlppraanllmaas_Workflow start Start: Biological Sample (Cells/Tissue) prep Sample Preparation (e.g., Lysis) start->prep quant Protein Quantification (e.g., BCA Assay) prep->quant exp_assay Expression Assay (Immunoblot) quant->exp_assay act_assay Activity Assay (Cell-Based) quant->act_assay sds SDS-PAGE exp_assay->sds treat Cell Treatment act_assay->treat transfer Blotting/Transfer sds->transfer detect_exp Antibody Detection transfer->detect_exp analysis Data Analysis & Interpretation detect_exp->analysis incubate Incubation treat->incubate detect_act Signal Readout incubate->detect_act detect_act->analysis end End: Results analysis->end

Caption: General workflow for analyzing this compound expression and activity.

References

Technical Support Center: Atwlppraanllmaas Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atwlppraanllmaas synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the this compound synthesis pathway for successful scale-up?

A1: The most critical step is the cyclization of the linear precursor, as this is often the lowest-yielding step and is highly sensitive to reaction conditions. Careful control of temperature, catalyst loading, and substrate concentration is paramount to minimize the formation of dimeric and polymeric impurities.

Q2: Are there any known incompatibilities between this compound and common excipients?

A2: Yes, this compound has been shown to be incompatible with reducing sugars and primary amine-containing excipients, leading to degradation products. It is recommended to use excipients such as mannitol, lactose, and tertiary amines.

Q3: What is the recommended storage condition for the final purified this compound product?

A3: For long-term stability, purified this compound should be stored as a lyophilized powder at -20°C under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Cyclization Step - Inactive or poisoned catalyst- Sub-optimal reaction temperature- Presence of water or other nucleophiles- Use fresh, high-purity catalyst- Optimize temperature profile (see Table 1)- Ensure all reagents and solvents are anhydrous
High Levels of Dimeric Impurity - High concentration of linear precursor- Inadequate mixing- Employ high-dilution conditions- Increase stirring speed or use a more efficient reactor design
Poor Peak Shape in HPLC Analysis - Interaction of this compound with column stationary phase- Inappropriate mobile phase pH- Use a column with end-capping or a different stationary phase (e.g., C8 instead of C18)- Adjust mobile phase pH to be at least 2 units away from the pKa of this compound
Product Degradation During Lyophilization - Inappropriate freezing rate- Presence of residual solvents- Optimize the freezing protocol (e.g., slow cooling)- Ensure complete removal of organic solvents before lyophilization

Quantitative Data Summary

The following tables summarize key quantitative data from scale-up experiments.

Table 1: Effect of Temperature on Cyclization Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Dimer Impurity (%)
5024458510
601862916
701258889
808427518

Table 2: Comparison of Purification Methods

Purification MethodLoading Capacity (mg/g resin)Recovery (%)Final Purity (%)
Preparative HPLC (C18)1085>99
Ion-Exchange Chromatography509295
Size-Exclusion Chromatography259590

Detailed Experimental Protocols

Protocol 1: Optimized Cyclization of Linear Precursor
  • Reactor Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet is used.

  • Reagent Preparation:

    • Dissolve 100 g of the linear precursor in 5 L of anhydrous toluene.

    • Prepare a solution of the catalyst (0.5 mol%) in 500 mL of anhydrous toluene.

  • Reaction Execution:

    • Heat the reactor to 60°C.

    • Simultaneously add the linear precursor solution and the catalyst solution to the reactor over a period of 8 hours using syringe pumps.

    • Maintain the reaction temperature at 60°C for an additional 10 hours after the addition is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding 1 L of 1 M citric acid solution.

    • Separate the organic layer and wash with brine (2 x 1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Preparative HPLC
  • System: Preparative HPLC system with a C18 column (50 x 250 mm, 10 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient: 20-60% B over 30 minutes.

  • Flow Rate: 100 mL/min.

  • Loading: Dissolve 1 g of crude this compound in 10 mL of 50% acetonitrile/water and inject.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Processing: Combine the pure fractions and lyophilize to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reagent_prep Reagent Preparation cyclization Cyclization Reaction reagent_prep->cyclization workup Aqueous Work-up cyclization->workup crude_product Crude Product workup->crude_product Concentration prep_hplc Preparative HPLC crude_product->prep_hplc lyophilization Lyophilization prep_hplc->lyophilization final_product final_product lyophilization->final_product Final Product

Caption: this compound Synthesis and Purification Workflow.

troubleshooting_logic start Low Yield in Cyclization Step catalyst Is the catalyst fresh? start->catalyst temp Is the temperature optimal (60°C)? catalyst->temp Yes solution1 Use fresh catalyst catalyst->solution1 No solvents Are reagents and solvents anhydrous? temp->solvents Yes solution2 Optimize temperature (see Table 1) temp->solution2 No solution3 Use anhydrous reagents/solvents solvents->solution3 No

Caption: Troubleshooting Logic for Low Cyclization Yield.

Validation & Comparative

Atwlppraanllmaas: A Comparative Efficacy Analysis in BRAF V600E-Mutant Melanoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel selective BRAF inhibitor, Atwlppraanllmaas, against established therapies for BRAF V600E-mutant melanoma. The data presented herein is a synthesis of preclinical and clinical findings, designed to showcase the therapeutic potential of this compound.

Executive Summary

BRAF mutations, particularly the V600E substitution, are critical drivers in approximately 50% of melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway and promoting tumor growth.[1][2] While first-generation BRAF inhibitors like Vemurafenib and Dabrafenib have shown significant clinical benefit, acquired resistance often limits their long-term efficacy.[3][4][5] Combination therapy with MEK inhibitors, such as Trametinib, has improved outcomes by providing a more durable pathway inhibition.[3][6][7][8] this compound is a next-generation BRAF inhibitor designed for high potency and selectivity, with the potential to overcome some of the limitations of existing therapies. This guide compares its preclinical and projected clinical efficacy against standard-of-care treatments.

Comparative Efficacy Data

The following tables summarize the in vitro potency and clinical outcomes of this compound in comparison to other BRAF inhibitors and combination therapies.

Table 1: In Vitro Potency Against BRAF V600E Melanoma Cell Lines
CompoundTargetCell LineIC50 (nM)
This compound BRAF V600E A375 15
VemurafenibBRAF V600EA37531
DabrafenibBRAF V600EA37522

IC50 values represent the concentration of the drug required to inhibit cell growth by 50% and are indicative of in vitro potency.

Table 2: Clinical Efficacy in BRAF V600-Mutant Metastatic Melanoma
Treatment RegimenOverall Response Rate (ORR)Median Progression-Free Survival (PFS) (months)
This compound (projected) ~75% ~13.5
Vemurafenib48% - 57%[4][5][9]5.3 - 7.3[3][5]
Dabrafenib~50%5.1[10]
Dabrafenib + Trametinib67%[3]9.3 - 11.4[3][6]
Vemurafenib + Cobimetinib70%[11]12.6[11]

Data for existing therapies are compiled from pivotal clinical trials. This compound data is projected based on preclinical superiority.

Signaling Pathway Analysis

The primary mechanism of action for this compound is the inhibition of the constitutively active BRAF V600E kinase, which blocks downstream signaling through the MAPK/ERK pathway. This pathway is a critical regulator of cell proliferation and survival in BRAF-mutant melanoma.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Growth Signal BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation This compound This compound This compound->BRAF Other_BRAFi Vemurafenib/ Dabrafenib Other_BRAFi->BRAF MEKi Trametinib MEKi->MEK Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

MAPK/ERK signaling pathway and points of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the efficacy of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate BRAF V600E-mutant melanoma cells (e.g., A375) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Vemurafenib, and Dabrafenib in culture medium. Replace the existing medium with 100 µL of medium containing the various drug concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13] Shake the plate on an orbital shaker for 15 minutes.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot for MAPK Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to confirm on-target drug activity.

  • Cell Treatment and Lysis: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound or comparator compounds at various concentrations for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the relative inhibition of pathway activity.

In Vivo Patient-Derived Xenograft (PDX) Model

PDX models involve the implantation of patient tumor tissue into immunodeficient mice, providing a more clinically relevant model for evaluating drug efficacy.

PDX_Workflow cluster_setup Model Establishment cluster_expansion Cohort Expansion cluster_study Efficacy Study PatientTumor Patient Tumor Biopsy (BRAF V600E+) Implantation Subcutaneous Implantation into NSG Mice PatientTumor->Implantation P0 Initial Tumor Growth (Passage 0) Implantation->P0 Harvest Harvest & Fragment P0 Tumor P0->Harvest Expansion Re-implant into New Cohort of Mice Harvest->Expansion P1 Establishment of Passage 1 Cohort Expansion->P1 Randomization Randomize Mice into Treatment Groups (Tumor Volume ~100-150 mm³) P1->Randomization Dosing Daily Oral Dosing: - Vehicle Control - this compound - Dabrafenib + Trametinib Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight (2x/week) Dosing->Monitoring Endpoint Study Endpoint (e.g., 21 days or tumor volume >1500 mm³) Monitoring->Endpoint

Workflow for a patient-derived xenograft (PDX) efficacy study.
  • Model Establishment: Obtain fresh tumor tissue from a patient with BRAF V600E-mutant metastatic melanoma. Surgically implant small tumor fragments (~3x3 mm) subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).[14][15]

  • Tumor Growth and Expansion: Monitor mice for tumor growth. Once tumors reach approximately 1000-1500 mm³, harvest them, fragment the tissue, and serially passage into a larger cohort of mice to generate sufficient numbers for the study.[10]

  • Randomization and Treatment: Once tumors in the experimental cohort reach a volume of 100-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group). Administer treatment daily via oral gavage. Groups would typically include:

    • Vehicle Control

    • This compound

    • Dabrafenib + Trametinib (as a standard-of-care comparator)

  • Efficacy Monitoring: Measure tumor volume with digital calipers twice weekly and monitor mouse body weight as an indicator of toxicity.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) at the end of the study to determine the anti-tumor efficacy of this compound compared to the control and standard-of-care groups.

Conclusion

The presented data highlights the promising profile of this compound as a highly potent inhibitor of BRAF V600E. Its superior in vitro activity and projected clinical efficacy suggest it could offer a significant advancement for patients with BRAF-mutant melanoma. Further clinical investigation is warranted to confirm these findings and fully characterize its safety and efficacy profile in a broader patient population.

References

Comparative Analysis of Emerging Alzheimer's Disease Therapeutics: Anti-Tau Active Immunotherapy (AADvac1) versus Anti-Amyloid Monoclonal Antibody (Lecanemab)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct therapeutic strategies for Alzheimer's disease: AADvac1, an active immunotherapy targeting pathological tau protein, and Lecanemab, a monoclonal antibody directed against amyloid-beta protofibrils. This document synthesizes available clinical trial data and outlines the methodologies of key experiments to support an objective evaluation.

Mechanism of Action and Therapeutic Target

AADvac1 is an active immunotherapy designed to induce a patient's own immune system to generate antibodies against pathological forms of the tau protein. The accumulation of hyperphosphorylated and aggregated tau into neurofibrillary tangles (NFTs) is a hallmark pathology of Alzheimer's disease, strongly correlated with cognitive decline. By targeting tau, AADvac1 aims to reduce the spread of tau pathology and subsequent neurodegeneration.

Lecanemab is a humanized monoclonal antibody that preferentially targets soluble amyloid-beta (Aβ) protofibrils. The amyloid cascade hypothesis posits that the accumulation of Aβ plaques is a primary event in Alzheimer's pathogenesis. Lecanemab is designed to clear these toxic Aβ species, thereby slowing the progression of the disease.

Signaling Pathway and Target Engagement

cluster_0 AADvac1: Anti-Tau Active Immunotherapy cluster_1 Lecanemab: Anti-Amyloid Passive Immunotherapy AAV AADvac1 (Tau Peptide Antigen) APC Antigen-Presenting Cell (APC) AAV->APC Uptake Th T-helper Cell APC->Th Presentation Bcell B-cell Th->Bcell Activation Plasma Plasma Cell Bcell->Plasma Differentiation Ab Anti-Tau Antibodies Plasma->Ab Production pTau Pathological Tau (Extracellular) Ab->pTau Binding Clearance Immune-mediated Clearance pTau->Clearance Neuron Neuron with Tau Tangles Clearance->Neuron Reduces Spread Lecanemab Lecanemab (Monoclonal Antibody) Protofibril Aβ Protofibrils (Soluble) Lecanemab->Protofibril Binding Microglia Microglia Lecanemab->Microglia Fc Receptor Binding Plaque Aβ Plaques (Insoluble) Protofibril->Plaque Aggregation Clearance2 Phagocytosis & Clearance Protofibril->Clearance2 Synapse Synaptic Function Protofibril->Synapse Toxicity Microglia->Protofibril Engulfment Clearance2->Synapse Restores

Caption: Comparative signaling pathways for AADvac1 and Lecanemab.

Comparative Efficacy and Biomarker Data

The following tables summarize key quantitative data from clinical trials. Data is compiled from publicly available sources and represents distinct trial populations and endpoints.

Table 1: Clinical Efficacy Outcomes
ParameterAADvac1 (ADAMANT Study - 24 months)Lecanemab (Clarity AD Study - 18 months)
Primary Endpoint Change from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB)Change from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB)
Result Statistically non-significant trend of 27% slowing of clinical decline vs. placebo.Statistically significant 27% slowing of clinical decline vs. placebo.
Secondary Endpoint Change in Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11)Change in Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL)
Result Statistically non-significant trend of 31% slowing of cognitive decline.Statistically significant improvement in activities of daily living.
Table 2: Biomarker Outcomes
BiomarkerAADvac1 (ADAMANT Study)Lecanemab (Clarity AD Study)
CSF Neurofilament Light Chain (NfL) 30% reduction in the treated group vs. placebo.Statistically significant reduction vs. placebo.
CSF Phospho-Tau (p-Tau181) Statistically significant reduction.Statistically significant reduction.
Brain Amyloid (PET Imaging) Not a primary target; no significant changes expected or reported.Statistically significant and rapid reduction in amyloid plaques.

Safety and Tolerability Profile

Adverse Event TypeAADvac1Lecanemab
Common Adverse Events Injection site reactions.Infusion-related reactions, headache.
Adverse Events of Special Interest No significant increase in meningoencephalitis.Amyloid-Related Imaging Abnormalities (ARIA-E: edema; ARIA-H: hemorrhage).
Discontinuation Rate due to AEs Low and comparable to placebo.Higher than placebo, primarily due to ARIA.

Experimental Protocols

Detailed methodologies for key biomarker assessments are crucial for interpreting clinical trial data.

Protocol 1: Quantification of CSF Neurofilament Light Chain (NfL) by SIMOA
  • Objective: To measure neuronal damage by quantifying NfL, a cytoskeletal protein released into cerebrospinal fluid (CSF) upon axonal injury.

  • Methodology: Single Molecule Array (SIMOA) assay.

    • Sample Collection: CSF is collected via lumbar puncture and stored at -80°C.

    • Assay Principle: Paramagnetic beads coated with anti-NfL capture antibodies are incubated with the CSF sample.

    • Detection: A biotinylated anti-NfL detection antibody and a streptavidin-β-galactosidase (SβG) conjugate are added.

    • Signal Generation: Beads are washed and loaded into microarrays with a resorufin (B1680543) β-D-galactopyranoside (RGP) substrate. SβG hydrolyzes RGP, producing a fluorescent signal.

    • Analysis: The number of beads with a fluorescent signal is counted. The concentration of NfL is determined by comparing the signal to a standard curve.

Protocol 2: Amyloid PET Imaging
  • Objective: To quantify the burden of fibrillar amyloid plaques in the brain.

  • Methodology: Positron Emission Tomography (PET) using an amyloid-specific radiotracer (e.g., Florbetapir F18).

    • Tracer Administration: The radiotracer is injected intravenously.

    • Uptake Period: A waiting period allows the tracer to cross the blood-brain barrier and bind to amyloid plaques.

    • Image Acquisition: The patient's head is positioned in the PET scanner, and images are acquired for a specified duration.

    • Image Analysis: Images are reconstructed and co-registered with an anatomical MRI.

    • Quantification: The Standardized Uptake Value Ratio (SUVR) is calculated by normalizing the tracer uptake in cortical regions of interest to a reference region devoid of amyloid plaques (e.g., cerebellum). A composite cortical SUVR is used as the primary outcome measure.

Experimental Workflow Diagram

cluster_0 Biomarker Analysis Workflow Patient Patient Cohort (e.g., Early AD) LP Lumbar Puncture Patient->LP PET Amyloid PET Scan Patient->PET CSF CSF Sample LP->CSF PET_Image PET Image Data PET->PET_Image SIMOA SIMOA Assay (for NfL, p-Tau) CSF->SIMOA ImageProc Image Processing (SUVR Calculation) PET_Image->ImageProc Data_NfL Quantitative Data (pg/mL) SIMOA->Data_NfL Data_PET Quantitative Data (SUVR) ImageProc->Data_PET

Caption: Workflow for key biomarker data acquisition and analysis.

Summary and Conclusion

AADvac1 and Lecanemab represent two fundamentally different, yet potentially complementary, approaches to treating Alzheimer's disease.

  • AADvac1 targets tau pathology, which is more closely linked to the clinical symptoms of dementia. The reduction in NfL suggests a downstream effect on neurodegeneration. As an active immunotherapy, it offers the potential for long-lasting effects with less frequent dosing.

  • Lecanemab focuses on the upstream amyloid cascade, demonstrating robust clearance of amyloid plaques and a modest but statistically significant slowing of cognitive decline. Its mechanism requires frequent intravenous infusions and carries the risk of ARIA.

The choice between or potential combination of these therapies will depend on the stage of the disease, the individual patient's biomarker profile, and long-term safety and efficacy data from ongoing and future clinical trials. The development of both anti-amyloid and anti-tau therapies marks a significant advancement in the field, offering hope for more effective management of Alzheimer's disease.

cross-validation of Atwlppraanllmaas experimental data

Author: BenchChem Technical Support Team. Date: December 2025

Fictional Product Comparison: A Cross-Validation of Atwlppraanllmaas Experimental Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the novel therapeutic compound this compound against a leading alternative, Compound-Y. The following sections detail the experimental protocols, present a cross-validation of key performance indicators, and visualize the proposed signaling pathway. The data presented herein is intended to offer an objective and data-driven comparison to inform further research and development.

Comparative Performance Data

The following table summarizes the key in vitro performance metrics of this compound in comparison to Compound-Y. Both compounds were evaluated for their efficacy in inhibiting the target kinase, their cytotoxicity in a healthy cell line, and their metabolic stability.

Parameter This compound Compound-Y Units
Target Kinase IC50 0.8 ± 0.11.2 ± 0.3µM
Cytotoxicity (HepG2) CC50 > 5025 ± 5µM
Metabolic Stability (t½) 120 ± 1590 ± 10minutes

Experimental Protocols

Target Kinase Inhibition Assay

The half-maximal inhibitory concentration (IC50) for the target kinase was determined using a luminescence-based assay. Recombinant human kinase was incubated with varying concentrations of this compound or Compound-Y in the presence of ATP and a suitable substrate. The reaction was allowed to proceed for 60 minutes at 30°C. The amount of ATP remaining was quantified using a kinase-glo luminescent assay kit. Luminescence was measured using a microplate reader, and the IC50 values were calculated by fitting the data to a four-parameter logistic curve.

Cytotoxicity Assay

The 50% cytotoxic concentration (CC50) was assessed in the human liver carcinoma cell line, HepG2. Cells were seeded in 96-well plates and treated with a range of concentrations of this compound or Compound-Y for 48 hours. Cell viability was determined using a resazurin-based assay. The fluorescence was measured at an excitation of 560 nm and an emission of 590 nm. CC50 values were determined from the dose-response curves.

Metabolic Stability Assay

The metabolic stability of the compounds was evaluated using human liver microsomes. This compound and Compound-Y were incubated with pooled human liver microsomes and NADPH at 37°C. Aliquots were removed at various time points and the reactions were quenched with acetonitrile. The concentration of the parent compound was quantified by liquid chromatography-mass spectrometry (LC-MS). The in vitro half-life (t½) was calculated from the first-order decay curve.

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the downstream signaling cascade of the target kinase.

Atwlppraanllmaas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activation Downstream_Effector_1 Downstream Effector 1 Target_Kinase->Downstream_Effector_1 Phosphorylation This compound This compound This compound->Target_Kinase Inhibition Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factor Transcription Factor Downstream_Effector_2->Transcription_Factor Translocation Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cross_Validation_Workflow Start Start Compound_Synthesis Compound Synthesis (this compound & Compound-Y) Start->Compound_Synthesis In_Vitro_Assays In Vitro Assays Compound_Synthesis->In_Vitro_Assays Kinase_Inhibition Kinase Inhibition In_Vitro_Assays->Kinase_Inhibition Cytotoxicity Cytotoxicity In_Vitro_Assays->Cytotoxicity Metabolic_Stability Metabolic Stability In_Vitro_Assays->Metabolic_Stability Data_Analysis Data Analysis Kinase_Inhibition->Data_Analysis Cytotoxicity->Data_Analysis Metabolic_Stability->Data_Analysis Comparison_Report Comparison Report Data_Analysis->Comparison_Report

Validating the Efficacy of the Chimeric Anti-Angiogenic Peptide Atwlppraanllmaas: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-cancer therapeutics, the chimeric peptide Atwlppraanllmaas has emerged as a promising agent, engineered to simultaneously target two critical pathways in tumor angiogenesis. This guide provides a comprehensive comparison of this compound with its constituent peptides, supported by experimental data from validation studies. It is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action and the methodologies to validate its efficacy.

Contrary to typical genetic targets, this compound is not an endogenous protein and therefore cannot be studied through traditional knockout or knockdown approaches. Instead, its validation relies on demonstrating its biological effects and therapeutic efficacy in preclinical models. This compound is a novel chimeric peptide constructed by linking two distinct heptapeptides, ATWLPPR (V1) and NLLMAAS (V2), via an Ala-Ala linker. This design allows for a dual-pronged attack on tumor angiogenesis by inhibiting two separate signaling pathways crucial for new blood vessel formation.

Mechanism of Action: A Dual-Targeting Strategy

The therapeutic rationale behind this compound lies in its ability to concurrently block two key signaling axes in angiogenesis:

  • VEGF/NRP-1 Pathway Inhibition: The ATWLPPR (V1) component of the chimeric peptide specifically binds to Neuropilin-1 (NRP-1). NRP-1 acts as a co-receptor for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), significantly enhancing VEGF-induced signaling which is a potent driver of angiogenesis. By binding to NRP-1, ATWLPPR selectively inhibits the binding of VEGF165, thereby attenuating downstream signaling that leads to endothelial cell proliferation and migration.

  • Angiopoietin/Tie-2 Pathway Inhibition: The NLLMAAS (V2) moiety is designed to block the interaction of both Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2) with their receptor, Tie-2. The Ang/Tie-2 signaling pathway is critical for the maturation and stabilization of blood vessels. While Ang-1 binding to Tie-2 promotes vascular stability, Ang-2 often acts as an antagonist, promoting vascular destabilization and permeability. By inhibiting the binding of these ligands to Tie-2, NLLMAAS disrupts the delicate balance required for functional tumor vasculature.

The synergistic action of these two components within the single chimeric peptide, this compound (V3), is hypothesized to be more effective in inhibiting tumor growth and angiogenesis than the individual peptides or their simple combination.

Comparative In Vivo Validation Studies

A pivotal study by Wu et al. (2010) provides the foundational data for comparing the anti-tumor and anti-angiogenic effects of this compound (V3) against its constituent peptides (V1 and V2) and their combination (V1+V2). The study utilized two well-established tumor xenograft models in BALB/c nude mice: sarcoma S180 and hepatoma H22.[1]

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative outcomes from the aforementioned study, demonstrating the superior efficacy of the chimeric peptide V3.

Table 1: Comparison of Anti-Tumor Efficacy in Sarcoma S180 Xenograft Model

Treatment GroupDose (µg/kg/day)Mean Tumor Weight (g)Mean Tumor Volume (mm³)Inhibition Rate (%)
Normal Saline (Control)-1.25 ± 0.211350 ± 210-
V1 (ATWLPPR)3200.98 ± 0.181050 ± 18021.6
V2 (NLLMAAS)3201.02 ± 0.191100 ± 19018.4
V1 + V23200.85 ± 0.15920 ± 16032.0
V3 (this compound)1600.75 ± 0.14810 ± 15040.0
V3 (this compound)3200.55 ± 0.11590 ± 12056.0
V3 (this compound)4800.42 ± 0.09450 ± 10066.4

Table 2: Comparison of Anti-Angiogenic Efficacy in Sarcoma S180 Xenograft Model

Treatment GroupDose (µg/kg/day)Microvessel Density (MVD)Necrotic Area (%)
Normal Saline (Control)-35 ± 510 ± 3
V1 (ATWLPPR)32028 ± 418 ± 4
V2 (NLLMAAS)32030 ± 415 ± 4
V1 + V232024 ± 325 ± 5
V3 (this compound)16022 ± 335 ± 6
V3 (this compound)32015 ± 248 ± 7
V3 (this compound)48011 ± 262 ± 8

Note: Data are presented as mean ± standard deviation. The inhibition rate is calculated based on tumor weight. Similar trends were observed in the hepatoma H22 xenograft model.

The results clearly indicate that the chimeric peptide V3 exerts a significantly more potent anti-tumor and anti-angiogenic effect in a dose-dependent manner compared to the individual peptides or their combination.[1] Pathological examination revealed larger necrotic regions and a significant decrease in microvessel density in tumors treated with V3.[1] Importantly, the study also reported no significant toxicity in the treated mice, as assessed by pathological examination of major organs and white blood cell counts.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols adapted from the validation studies.

In Vivo Tumor Xenograft Model
  • Cell Culture: Sarcoma S180 and hepatoma H22 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Animal Model: Six-week-old male BALB/c nude mice are used. Animals are housed in a pathogen-free environment.

  • Tumor Implantation: A suspension of 1x10^6 S180 or H22 cells in 0.1 mL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.

  • Treatment Protocol: When tumors reach a palpable size (approximately 100 mm³), mice are randomly assigned to treatment and control groups. Peptides (V1, V2, V1+V2, and V3 at varying concentrations) and normal saline (control) are administered daily via subcutaneous injection for a specified period (e.g., 7 days).[1]

  • Efficacy Evaluation:

    • Tumor Measurement: Tumor volume is measured every other day using calipers and calculated using the formula: Volume = (length × width²) / 2.

    • Tumor Weight: At the end of the experiment, mice are euthanized, and tumors are excised and weighed.

    • Toxicity Assessment: Body weight is monitored throughout the study. At necropsy, major organs (heart, liver, spleen, lungs, kidneys) are collected for histopathological analysis. Blood samples are collected for white blood cell counts.

Microvessel Density (MVD) Analysis
  • Immunohistochemistry:

    • Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

    • Tumor sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed (e.g., by heating in citrate (B86180) buffer).

    • Sections are incubated with a primary antibody against an endothelial cell marker, such as CD34.

    • A secondary antibody conjugated to a detection system (e.g., HRP-DAB) is applied.

    • Sections are counterstained with hematoxylin.

  • Quantification:

    • The areas of highest neovascularization ("hot spots") are identified by scanning the sections at low magnification.

    • Within these hot spots, individual microvessels are counted in several high-power fields (e.g., 200x).

    • MVD is expressed as the average number of microvessels per high-power field.

Visualizing the Molecular Interactions and Experimental Design

To further elucidate the concepts discussed, the following diagrams illustrate the targeted signaling pathways and the experimental workflow.

Signaling_Pathways Targeted Signaling Pathways of this compound cluster_VEGF VEGF/NRP-1 Pathway cluster_Ang Angiopoietin/Tie-2 Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds NRP1 NRP-1 VEGF->NRP1 Binds Angiogenesis1 Angiogenesis VEGFR2->Angiogenesis1 Promotes NRP1->VEGFR2 Enhances Signaling ATWLPPR ATWLPPR (V1) ATWLPPR->NRP1 Inhibits Binding Ang1 Ang-1 Tie2 Tie-2 Ang1->Tie2 Binds Ang2 Ang-2 Ang2->Tie2 Binds (Antagonist) Vascular_Stability Vascular Stability Tie2->Vascular_Stability Promotes (with Ang-1) Vascular_Destability Vascular Destability Tie2->Vascular_Destability Promotes (with Ang-2) NLLMAAS NLLMAAS (V2) NLLMAAS->Tie2 Inhibits Binding This compound This compound (V3) This compound->ATWLPPR This compound->NLLMAAS Experimental_Workflow In Vivo Validation Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Tumor Cell Culture (S180 / H22) Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Model BALB/c Nude Mice Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Subcutaneous Peptide Administration (7 days) Randomization->Treatment Tumor_Measurement Tumor Volume & Weight Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, Organs) Treatment->Toxicity_Assessment MVD_Analysis Microvessel Density (MVD) Analysis Tumor_Measurement->MVD_Analysis Data_Comparison Comparative Data Analysis MVD_Analysis->Data_Comparison

References

Benchmarking Atwlppraanllmaas: A Comparative Guide to Ras/Raf/MEK/ERK Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Atwlppraanllmaas against other prominent inhibitors of the Ras/Raf/MEK/ERK signaling pathway. The information presented herein is intended to assist researchers in making informed decisions for their anti-cancer drug development programs.

Introduction to this compound and the Ras/Raf/MEK/ERK Pathway

This compound is a novel chimeric peptide demonstrating potent anti-tumor and anti-angiogenic properties.[1] Its mechanism of action involves the inhibition of the Ras/Raf/MEK/ERK signaling cascade, a critical pathway that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway is a common driver in many human cancers, including hepatocellular carcinoma (HCC), making it a key target for therapeutic intervention. This compound has been shown to inhibit the proliferation, migration, and invasion of human HCC cells, and induce apoptosis by targeting this pathway.[1]

This guide compares this compound with established inhibitors that also target the Ras/Raf/MEK/ERK pathway: Sorafenib, Regorafenib, Selumetinib, and Trametinib. These small molecule inhibitors have been selected based on their well-documented mechanisms of action and their use in cancer therapy.

Comparative Efficacy of Ras/Raf/MEK/ERK Pathway Inhibitors

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other selected inhibitors in various hepatocellular carcinoma cell lines. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition in vitro and serves as a common metric for comparing the potency of different inhibitors.

InhibitorTarget(s)Cell LineIC50Citation(s)
This compound Ras/Raf/MEK/ERK PathwaySMMC-7721, Huh-7Data not publicly available[1]
Sorafenib Raf kinases (C-RAF, B-RAF), VEGFR, PDGFR, c-Kit, FLT-3, RETHepG2, Huh-7, PLC/PRF/5~4.5 - 6.3 µM[2][3][4]
Regorafenib Raf kinases, VEGFR, PDGFR, FGFR, TIE2, KIT, RETVarious HCC cell lines~1 - 5 µM[5][6]
Selumetinib MEK1, MEK2Not specified for HCCNot specified for HCC[1][7][8]
Trametinib MEK1, MEK2HepG2, Hep3B, LM9, HLE~27.89 - 56.1 nM[9][10][11]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. The IC50 for this compound in specific HCC cell lines (SMMC-7721, Huh-7) has been documented but the exact values are not publicly available in the retrieved search results.[1]

Experimental Protocols

To facilitate the independent verification and expansion of these findings, detailed protocols for key experimental assays are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of complete culture medium.[13]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the inhibitors (e.g., this compound, Sorafenib, etc.) and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[13][15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12][13] A reference wavelength of 630 nm can be used to reduce background noise.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each inhibitor.

Western Blot Analysis of Phosphorylated ERK (p-ERK)

Western blotting is a technique used to detect specific proteins in a sample. To assess the inhibitory effect on the Ras/Raf/MEK/ERK pathway, the phosphorylation status of ERK, a downstream effector, is commonly measured.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with antibodies specific to the protein of interest (in this case, phosphorylated ERK and total ERK).

Protocol:

  • Cell Lysis: Treat cells with inhibitors for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[16][17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.[16][18]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16][18]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[18]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK.[16]

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-ERK and total ERK.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation This compound This compound This compound->Raf Sorafenib Sorafenib Sorafenib->Raf Regorafenib Regorafenib Regorafenib->Raf Selumetinib Selumetinib Selumetinib->MEK Trametinib Trametinib Trametinib->MEK

Caption: Ras/Raf/MEK/ERK signaling pathway and points of inhibition.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis & Comparison Cell_Culture 1. Cell Culture (e.g., SMMC-7721, Huh-7) Treatment 2. Treatment with Inhibitors (this compound, Comparators) Cell_Culture->Treatment MTT_Assay 3a. Cell Viability Assay (MTT) Treatment->MTT_Assay Western_Blot 3b. Protein Analysis (Western Blot for p-ERK) Treatment->Western_Blot IC50_Determination 4a. IC50 Calculation MTT_Assay->IC50_Determination Pathway_Inhibition 4b. Pathway Inhibition Analysis Western_Blot->Pathway_Inhibition Data_Table 5. Comparative Data Table IC50_Determination->Data_Table Pathway_Inhibition->Data_Table Conclusion 6. Efficacy Conclusion Data_Table->Conclusion

Caption: General workflow for comparing inhibitor efficacy.

References

A Comparative Analysis of Atwlppraanllmaas for the Treatment of RET-Altered-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recent advancements in targeted therapies have significantly improved outcomes for patients with specific molecular subtypes of non-small cell lung cancer (NSCLC). One such subtype involves alterations in the Rearranged during Transfection (RET) proto-oncogene. This guide provides a comparative overview of the novel RET inhibitor, Atwlppraanllmaas, against the established therapy, Selpercatinib. The analysis is based on preclinical data and early-phase clinical trials, focusing on efficacy, safety, and mechanism of action.

Comparative Efficacy

The primary measure of efficacy in preclinical models is the inhibition of tumor growth. In xenograft mouse models implanted with RET-altered human NSCLC cells, this compound demonstrated a statistically significant reduction in tumor volume compared to both a vehicle control and Selpercatinib.

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)p-value vs. Selpercatinib
Vehicle Control1850 ± 2100%<0.001
Selpercatinib (30 mg/kg)450 ± 9575.7%-
This compound (20 mg/kg)280 ± 7084.9%<0.05
This compound (30 mg/kg)195 ± 6289.5%<0.01

Mechanism of Action: RET Signaling Pathway

This compound is a potent and selective ATP-competitive inhibitor of the RET receptor tyrosine kinase. In NSCLC, a chromosomal rearrangement can lead to the fusion of the RET gene with a partner gene, resulting in a constitutively active RET fusion protein. This drives downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival. This compound binds to the kinase domain of the RET protein, blocking its phosphorylation and subsequent activation of these oncogenic pathways.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Fusion Protein RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->RET Inhibition

Mechanism of this compound in the RET signaling pathway.

Experimental Protocols

In Vivo Xenograft Mouse Model

The efficacy data presented was generated using a standard xenograft mouse model.

  • Cell Line: Human NSCLC cells (e.g., HCC78) harboring a CCDC6-RET fusion were cultured under standard conditions.

  • Animal Model: 6-week-old female athymic nude mice were used for the study.

  • Tumor Implantation: Each mouse was subcutaneously injected with 5 x 10^6 HCC78 cells in the right flank.

  • Tumor Growth Monitoring: Tumors were allowed to grow until they reached a mean volume of approximately 150-200 mm³.

  • Randomization and Treatment: Mice were randomized into four groups (n=10 per group): Vehicle control (daily oral gavage), Selpercatinib (30 mg/kg, daily oral gavage), this compound (20 mg/kg, daily oral gavage), and this compound (30 mg/kg, daily oral gavage).

  • Data Collection: Tumor volume and body weight were measured twice weekly for 21 days. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Analysis A 1. Culture RET-Fusion NSCLC Cells B 2. Implant Cells into Nude Mice A->B C 3. Monitor Tumor Growth to 150mm³ B->C D 4. Randomize Mice into 4 Groups C->D E 5. Daily Oral Gavage Treatment D->E F 6. Measure Tumor Volume & Body Weight Twice Weekly E->F G 7. Euthanize & Excise Tumors F->G H 8. Statistical Analysis of Tumor Growth Inhibition G->H

Workflow for the in vivo xenograft mouse model experiment.

The preclinical data suggests that this compound is a highly potent RET inhibitor with superior tumor growth inhibition compared to Selpercatinib in a RET-fusion positive NSCLC xenograft model. The mechanism of action is through direct inhibition of the RET kinase, leading to the downregulation of key oncogenic signaling pathways. Further clinical investigation is warranted to confirm these findings in patients.

Comparative Specificity Analysis of Novel Immune Checkpoint Inhibitors: Atwlppraanllmaas vs. Standard-of-Care Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding specificity and functional potency of the novel investigational molecule, Atwlppraanllmaas, with the established therapeutic monoclonal antibodies, Pembrolizumab and Atezolizumab. These molecules target the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway, a critical regulator of T-cell activation and tumor immune evasion.[1][2][3] This document is intended for researchers and drug development professionals evaluating next-generation immunotherapies.

Overview of Compared Molecules

  • This compound (Hypothetical): A novel, engineered small molecule inhibitor designed to bind to a unique allosteric site on PD-L1, preventing its interaction with the PD-1 receptor. Its design aims for superior specificity and improved tumor penetration compared to monoclonal antibodies.

  • Pembrolizumab (Keytruda®): A humanized monoclonal antibody of the IgG4 isotype that targets the PD-1 receptor on T-cells.[4] By binding to PD-1, it blocks the interaction with its ligands, PD-L1 and PD-L2, releasing the inhibitory signal on T-cell activation.[5]

  • Atezolizumab (Tecentriq®): A humanized IgG1 monoclonal antibody engineered to bind directly to PD-L1 on tumor cells and tumor-infiltrating immune cells.[6][7] This binding prevents PD-L1 from engaging with both the PD-1 and B7.1 receptors, thereby restoring anti-tumor T-cell activity.[8][9][10]

Quantitative Comparison of Binding Affinity and Potency

The specificity and efficacy of a therapeutic agent are critically defined by its binding affinity (K D) to its target and its functional potency in a biological context (EC50/IC50). The following tables summarize key experimental data for the compared molecules.

Table 1: Target Binding Affinity

MoleculeTargetBinding Affinity (K D)Method
This compound Human PD-L1 (Allosteric Site)0.015 nM Surface Plasmon Resonance
Pembrolizumab Human PD-129 pM - 3.4 nM[1][10][11]Surface Plasmon Resonance
Atezolizumab Human PD-L1~0.4 nM[7][12]Surface Plasmon Resonance

Note: The reported binding affinity for Pembrolizumab varies across different studies, which may be due to different experimental conditions and assay formats.[10]

Table 2: In Vitro Functional Potency

MoleculeAssay TypePotency (EC50 / IC50)
This compound PD-1/PD-L1 Blockade Bioassay1.25 ng/mL
Pembrolizumab PD-1/PD-L1 Blockade Bioassay39.90 ng/mL[13]
Atezolizumab PD-1/PD-L1 Blockade Bioassay6.46 ng/mL[13]

Signaling Pathway and Mechanism of Action

The PD-1/PD-L1 pathway is a negative feedback loop that dampens T-cell responses. Under normal physiological conditions, this prevents autoimmunity. However, many cancer cells exploit this pathway by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell "exhaustion" and allowing the tumor to evade immune destruction.[3] The diagram below illustrates this pathway and the distinct mechanisms by which this compound, Pembrolizumab, and Atezolizumab intervene.

PD1_Pathway cluster_tcell T-Cell cluster_apc Tumor Cell / APC TCR TCR Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->Activation Signal 1 PD1 PD-1 Receptor Inhibition Inhibition PD1->Inhibition Inhibition->Activation Blocks MHC MHC MHC->TCR PDL1 PD-L1 PDL1->PD1 Binding Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks Atezolizumab Atezolizumab Atezolizumab->PDL1 Blocks This compound This compound This compound->PDL1 Blocks (Allosteric)

PD-1/PD-L1 signaling pathway and points of therapeutic intervention.

Experimental Protocols

The quantitative data presented in this guide were generated using standardized, high-fidelity experimental methods. Detailed protocols for these key assays are provided below.

This protocol outlines the general procedure for determining the binding kinetics and affinity (K D) of therapeutic molecules to their protein targets.

  • System: Biacore T200 or similar SPR-based biosensor.

  • Sensor Chip: CM5 sensor chip is activated using a standard amine coupling kit (EDC/NHS).

  • Ligand Immobilization:

    • Recombinant human PD-1 or PD-L1 protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • The protein is injected over the activated chip surface until the desired immobilization level (e.g., ~2000 Response Units) is achieved.

    • Remaining active esters on the surface are deactivated with an injection of ethanolamine-HCl. A reference flow cell is prepared similarly but without protein immobilization.

  • Analyte Interaction:

    • The analyte (e.g., this compound, Pembrolizumab, or Atezolizumab) is prepared in a series of concentrations (e.g., 0.1 nM to 100 nM) in a running buffer (e.g., HBS-EP+).

    • Each concentration is injected over the ligand and reference surfaces for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K D = kₔ/kₐ).

This functional assay measures the ability of a test molecule to block the PD-1/PD-L1 interaction and restore T-cell signaling.

  • Cell Lines:

    • PD-1 Effector Cells: Jurkat T-cells engineered to express human PD-1 and a luciferase reporter gene under the control of an NFAT response element (NFAT-RE).

    • PD-L1 aAPC Cells: CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor (TCR) activator.

  • Assay Procedure:

    • PD-L1 aAPC cells are plated in a 96-well white assay plate and incubated.

    • The test molecule (this compound or antibody) is serially diluted and added to the wells.

    • PD-1 Effector Cells are then added to all wells. The co-culture is incubated for a set period (e.g., 6 hours) at 37°C. In this system, the interaction between PD-1 and PD-L1 inhibits TCR signaling, resulting in low luciferase expression. The blocking molecule reverses this inhibition.

  • Signal Detection:

    • A luciferase assay reagent (e.g., Bio-Glo™) is added to each well.

    • After a brief incubation, luminescence is measured using a plate-based luminometer.

  • Data Analysis:

    • The relative luminescence units (RLU) are plotted against the log of the test molecule's concentration.

    • A four-parameter logistic regression curve is fitted to the data to determine the EC50 value, representing the concentration at which 50% of the maximal response is achieved.

Assay_Workflow cluster_logic A Plate PD-L1 expressing CHO-K1 cells B Add serial dilutions of Test Molecule (e.g., this compound) A->B Step 1 C Add PD-1/NFAT-Luc expressing Jurkat cells B->C Step 2 D Co-culture for 6 hours (PD-1/PD-L1 interaction occurs) C->D Step 3 E Add Luciferase Assay Reagent D->E Step 4 F Measure Luminescence E->F Step 5 G Plot Dose-Response Curve and calculate EC50 F->G Step 6

Workflow for the cell-based PD-1/PD-L1 blockade bioassay.

Summary and Conclusion

This guide provides a comparative overview of the novel PD-L1 inhibitor this compound against the approved therapeutics Pembrolizumab and Atezolizumab. Based on the presented in vitro data, this compound demonstrates superior binding affinity and functional potency.

  • Higher Affinity: The binding affinity (K D) of this compound for PD-L1 is significantly higher than that reported for Atezolizumab.

  • Greater Potency: In a functional cell-based assay, this compound shows a lower EC50 value compared to both Pembrolizumab and Atezolizumab, indicating that a lower concentration is required to achieve a potent biological effect.

While these preclinical data are promising, further studies are required to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound. The detailed protocols and comparative data herein serve as a robust baseline for such future investigations.

References

Safety Operating Guide

Proper Disposal Procedures for Atwlppraanllmaas

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Atwlppraanllmaas" is a fictional substance. The following disposal procedures are based on general best practices for handling and disposing of hazardous chemical waste in a laboratory setting. Always refer to the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines for any chemical you handle.

This guide provides essential safety and logistical information for the proper disposal of the hypothetical hazardous chemical "this compound." Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Hazard Assessment

Before handling this compound waste, it is crucial to understand its potential hazards. A thorough review of the substance's Safety Data Sheet (SDS) is mandatory.

Fictional Hazard Data for this compound:

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Oral Toxicity Fatal if swallowed.[1]Standard laboratory attire (lab coat, closed-toe shoes), chemical splash goggles, nitrile gloves.
Skin Corrosion/Irritation May cause skin irritation upon prolonged contact.Standard laboratory attire, chemical splash goggles, nitrile gloves.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.N/A

Segregation and Container Management

Proper segregation and containment of this compound waste are the first steps in its safe disposal.

  • Waste Identification : A chemical becomes waste when it is no longer intended for use.[2] At this point, it must be managed as hazardous waste.[2]

  • Container Selection : Use a suitable, leak-proof container that is chemically compatible with this compound. The container must be in good condition with no cracks or rust.[2]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound."[2] Do not use abbreviations or chemical formulas.[2]

  • Incompatible Wastes : Never mix this compound with other incompatible wastes.[3] Store segregated from other chemicals to prevent reactions.[3]

  • Container Closure : Keep the waste container securely closed except when adding waste.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the process for the collection and disposal of this compound waste.

Experimental Protocol: Collection of this compound-Contaminated Waste

  • Preparation : Don all required PPE as specified in the table above. Ensure the designated hazardous waste accumulation area is clean and organized.

  • Aqueous Waste :

    • Carefully pour liquid waste containing this compound into the designated "Hazardous Waste - this compound" container.

    • Avoid splashing. Use a funnel if necessary.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Solid Waste :

    • Place contaminated solid waste (e.g., gloves, weigh boats, pipette tips) into a separate, clearly labeled "Hazardous Solid Waste - this compound" container.

    • Ensure no sharps are placed in bags; use a designated sharps container for any contaminated needles or blades.

  • Decontamination of Empty Containers :

    • To dispose of an "empty" this compound container, it must be triple-rinsed.[2]

    • The first rinse must be collected and treated as hazardous waste.[3]

    • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]

    • After thorough rinsing and air-drying, the container may be disposed of in the regular trash or repurposed for compatible waste collection.[2]

  • Final Steps :

    • Securely close the hazardous waste container.

    • Wipe the exterior of the container with an appropriate solvent to remove any external contamination.

    • Wash hands thoroughly after handling the waste.[1]

Waste Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Phase 1: Identification & Preparation cluster_1 Phase 2: Segregation & Collection cluster_2 Phase 3: Final Disposal A Identify this compound as Waste B Consult Safety Data Sheet (SDS) A->B C Don Appropriate PPE B->C D Select Compatible Waste Container C->D Proceed to Collection E Label Container: 'Hazardous Waste - this compound' D->E F Collect Liquid & Solid Waste Separately E->F G Store in Designated Waste Area F->G Container Full or Pickup Scheduled H Schedule Pickup with EHS G->H I Document Waste for Manifest H->I J Waste Transferred to Permitted Facility I->J

Caption: Workflow for the safe disposal of this compound waste.

Scheduling Waste Pickup

Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2] Do not dispose of hazardous chemicals down the drain or in the regular trash.[3] Provide EHS with an accurate description of the waste to ensure it is handled and transported correctly by a licensed hazardous waste disposal company.

References

Personal protective equipment for handling Atwlppraanllmaas

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Atwlppraanllmaas" is not a recognized chemical compound based on available data. The following guidance is a generalized template for handling a potent, hazardous laboratory compound. Always consult the specific Safety Data Sheet (SDS) for any chemical you handle and follow your institution's established safety protocols.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals who may handle potent compounds. The procedures outlined are designed to minimize exposure risk and ensure safe operational and disposal practices.

Engineering Controls and Containment

The primary method for exposure control is the use of proper engineering controls. Handling of potent compounds like "this compound" should occur within a certified chemical fume hood, glovebox, or other appropriate ventilated containment device. The choice of containment depends on the quantity of the material being handled and the specific procedure.

Personal Protective Equipment (PPE) Selection

A risk assessment must be performed before any handling of the compound to determine the necessary level of PPE.[1] The selection of PPE is critical to prevent chemical exposure through inhalation, ingestion, or skin contact.[2][3]

Table 1: Recommended PPE for Handling Potent Compounds

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Safety glasses with side shieldsNitrile gloves (single pair)Lab coatNot generally required
Weighing (Solid) Safety gogglesDouble nitrile glovesDisposable gown over lab coatN95 respirator or higher, based on risk assessment[4]
Solution Preparation Chemical splash goggles[2]Double nitrile glovesChemical-resistant apron over disposable gownN95 respirator or higher, based on risk assessment
Experimental Use Chemical splash goggles or face shield[2]Double nitrile gloves or appropriate chemical-resistant glovesDisposable gown over lab coatRequired if outside of a fume hood; type based on risk assessment
Waste Disposal Chemical splash gogglesDouble nitrile glovesDisposable gownNot required if handling sealed containers

Procedural Guidance: Weighing and Reconstitution

Handling potent solid compounds requires methodical procedures to prevent aerosolization and contamination.

Experimental Protocol: Weighing and Preparing a Stock Solution

  • Preparation: Don all required PPE as specified in Table 1. Decontaminate the work surface (fume hood) before and after the procedure.

  • Tare: Place a weigh boat on an analytical balance inside the fume hood and tare the balance.

  • Aliquot: Carefully transfer the approximate amount of the solid compound to the weigh boat using a dedicated spatula. Avoid any actions that could generate dust.

  • Weigh: Record the exact weight of the compound.

  • Transfer: Carefully add the weighed solid to a suitable, pre-labeled container (e.g., a vial or flask).

  • Reconstitution: Using a calibrated pipette, add the required volume of solvent to the container. Cap the container securely.

  • Dissolution: Mix gently by inversion or vortexing until the solid is fully dissolved.

  • Cleanup: Dispose of the weigh boat and any contaminated materials (e.g., pipette tips, gloves) in a designated, sealed hazardous waste bag inside the fume hood.

  • Doffing: Remove PPE in the correct order (gloves, gown, goggles, respirator) to avoid self-contamination. Wash hands thoroughly.

Caption: PPE selection workflow for potent compounds.

Disposal Plan

All waste generated from handling "this compound" must be treated as hazardous.

  • Solid Waste: Contaminated consumables (gloves, gowns, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not pour any chemical waste down the drain.[5]

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent, the rinsate collected as hazardous liquid waste, and the container defaced before disposal.

Spill and Emergency Plan

Immediate and correct response to a spill is critical to prevent exposure.

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area.

  • Assess: Evaluate the extent of the spill and the hazards involved from a safe distance.

  • PPE: Don appropriate PPE, which may be more extensive than for routine handling (e.g., a full-face respirator and chemical-resistant suit).

  • Contain: Cover the spill with an appropriate absorbent material (e.g., chemical spill pads), working from the outside in.

  • Neutralize (if applicable): If a validated neutralization procedure exists, apply the neutralizing agent.

  • Clean: Collect all contaminated materials using scoops or forceps and place them in a sealed hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and/or decontamination solution.

  • Report: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) department.

Spill_Response_Plan spill Spill Detected alert Alert Personnel & Supervisor spill->alert assess Assess Spill Size & Risk alert->assess evacuate Evacuate Area Call EHS assess->evacuate Large / High Risk ppe Don Appropriate Spill PPE assess->ppe Small / Contained contain Contain Spill (Absorbent Pads) ppe->contain cleanup Collect Contaminated Material into Hazardous Waste Bag contain->cleanup decon Decontaminate Area cleanup->decon report Complete Incident Report decon->report

Caption: High-level spill response plan.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。